molecular formula C6H6O B3423625 2-Ethenylfuran CAS No. 31093-57-9

2-Ethenylfuran

Cat. No.: B3423625
CAS No.: 31093-57-9
M. Wt: 94.11 g/mol
InChI Key: QQBUHYQVKJQAOB-UHFFFAOYSA-N
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Description

Furan, 2-ethenyl- is a natural product found in Basella alba with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethenylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O/c1-2-6-4-3-5-7-6/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBUHYQVKJQAOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073261
Record name 2-Ethenylfuran
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Molecular Weight

94.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1487-18-9, 31093-57-9
Record name Furan, 2-ethenyl-
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Record name 2-Vinylfuran
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Record name 2-Ethenylfuran
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Record name 2-Vinylfuran
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Record name 2-ethenylfuran
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FURAN, 2-ETHENYL-
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Foundational & Exploratory

The Diverse Biological Activities of 2-Ethenylfuran and its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promising Scaffold of 2-Ethenylfuran

This compound, also known as 2-vinylfuran, is a heterocyclic organic compound characterized by a furan ring substituted with a vinyl group. This seemingly simple structure belies a rich and diverse range of biological activities that have garnered increasing interest within the scientific and drug development communities. The furan nucleus itself is a common motif in a plethora of biologically active compounds, serving as a versatile scaffold for the design of novel therapeutics.[1][2][3] The addition of the ethenyl group at the 2-position introduces a reactive electrophilic center, significantly influencing the molecule's interaction with biological targets and contributing to its broad spectrum of activities.[4] This guide provides an in-depth exploration of the known biological activities of this compound and its derivatives, delving into their mechanisms of action, and offering detailed protocols for their evaluation.

Antimicrobial and Antifungal Activities: Disrupting Microbial Defenses

Derivatives of this compound have demonstrated significant potential as antimicrobial and antifungal agents.[4] Their efficacy stems from a multi-pronged attack on microbial cells, primarily targeting cellular metabolism and essential biomolecules.

Mechanism of Action: A Two-Fold Assault

The antimicrobial action of 2-vinylfuran derivatives is primarily attributed to two key mechanisms:

  • Inhibition of Energy Metabolism: These compounds have been shown to be potent inhibitors of key metabolic pathways, particularly glycolysis.[4] By disrupting the fundamental processes of energy production in microorganisms such as Saccharomyces cerevisiae and Candida albicans, they effectively starve the cells of the energy required for growth and proliferation.[4]

  • Reaction with Thiols: The electrophilic nature of the exocyclic double bond in 2-vinylfurans makes them reactive towards nucleophilic groups within the cell, most notably the thiol groups of cysteine residues in proteins.[4] This covalent modification can lead to the inactivation of essential enzymes and disruption of cellular functions. The reactivity and lipophilicity of the derivatives are key determinants of their inhibitory activity.[4]

cluster_antimicrobial Antimicrobial Mechanism of this compound Derivatives 2_Ethenylfuran This compound Derivative Cell_Entry Cellular Uptake 2_Ethenylfuran->Cell_Entry Glycolysis Glycolysis Cell_Entry->Glycolysis Inhibits Thiol_Proteins Thiol-Containing Proteins (e.g., Enzymes) Cell_Entry->Thiol_Proteins Reacts with Energy_Depletion ATP Depletion Glycolysis->Energy_Depletion Cell_Death Microbial Cell Death Energy_Depletion->Cell_Death Protein_Inactivation Protein Inactivation Thiol_Proteins->Protein_Inactivation Protein_Inactivation->Cell_Death

Caption: Antimicrobial mechanism of this compound derivatives.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Following EUCAST Guidelines)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacteria using the broth microdilution method, adhering to the principles of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Materials:

  • Sterile 96-well U-bottom microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • This compound derivative stock solution (in a suitable solvent like DMSO)

  • Positive control (bacterial suspension without compound)

  • Negative control (broth medium only)

  • Sterile pipette tips and multichannel pipette

  • Incubator (35 ± 1 °C)

  • Plate reader or inverted mirror

Procedure:

  • Prepare Compound Dilutions:

    • Perform serial two-fold dilutions of the this compound derivative stock solution in the microtiter plate using MHB. The final volume in each well should be 50 µL. The concentration range should be chosen based on expected activity.

  • Prepare Bacterial Inoculum:

    • From a fresh culture (18-24 hours old), prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculate the Plate:

    • Add 50 µL of the diluted bacterial suspension to each well containing the compound dilutions, as well as to the positive control wells. The final volume in each well will be 100 µL.

    • Add 100 µL of sterile MHB to the negative control wells.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 35 ± 1 °C for 18 ± 2 hours in ambient air.

  • Determine MIC:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well). An inverted mirror can aid in visualization.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

cluster_mic_workflow Broth Microdilution MIC Assay Workflow start Start prep_comp Prepare Serial Dilutions of Compound start->prep_comp prep_inoc Prepare 0.5 McFarland Bacterial Suspension start->prep_inoc inoculate Inoculate Microtiter Plate prep_comp->inoculate dil_inoc Dilute Suspension to Working Concentration prep_inoc->dil_inoc dil_inoc->inoculate incubate Incubate at 35°C for 18-20 hours inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end cluster_cytotoxic Cytotoxic Mechanism of Furan Derivatives Furan_Derivative Furan Derivative Cancer_Cell Cancer Cell Furan_Derivative->Cancer_Cell VEGFR2 VEGFR-2 Inhibition Cancer_Cell->VEGFR2 Inhibits Cell_Cycle Cell Cycle Arrest (G2/M Phase) Cancer_Cell->Cell_Cycle Induces Apoptosis_Modulation Modulation of Apoptotic Proteins Cancer_Cell->Apoptosis_Modulation Apoptosis Apoptosis VEGFR2->Apoptosis Cell_Cycle->Apoptosis Bax ↑ Bax (Pro-apoptotic) Apoptosis_Modulation->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Apoptosis_Modulation->Bcl2 Bax->Apoptosis Bcl2->Apoptosis

Sources

Theoretical Frontiers in Drug Discovery: An In-depth Technical Guide to the Stability and Reactivity of 2-Ethenylfuran

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethenylfuran, also known as 2-vinylfuran, is a key bio-based platform molecule with significant potential in the synthesis of novel pharmaceuticals and functional materials. A profound understanding of its intrinsic stability and chemical reactivity is paramount for harnessing its full synthetic utility. This technical guide provides a comprehensive exploration of the theoretical studies that elucidate the conformational landscape, thermodynamic stability, and diverse reactivity of this compound. By integrating high-level computational methodologies with mechanistic insights, this document serves as an essential resource for researchers engaged in the design and development of furan-based chemical entities.

Introduction: The Rising Prominence of this compound

This compound (2-EF) is a versatile organic compound that has garnered considerable attention as a renewable building block in chemical synthesis.[1] Its structure, featuring a conjugated system of a furan ring and a vinyl group, imparts a unique combination of stability and reactivity, making it a valuable precursor for a wide array of chemical transformations. From its role in the formation of potential biofuels to its use as a nucleophilic agent in polymerization, the chemistry of this compound is rich and varied.[2][3] Theoretical and computational chemistry provide powerful tools to unravel the intricacies of its behavior at a molecular level, offering predictive insights that can guide experimental design and accelerate discovery.

This guide delves into the core theoretical principles governing the stability and reactivity of this compound, providing a detailed examination of its conformational preferences, thermodynamic properties, and mechanistic pathways in key reaction classes.

Conformational Landscape and Thermodynamic Stability

The reactivity and physical properties of this compound are intrinsically linked to its three-dimensional structure and thermodynamic stability. Understanding the conformational preferences and energetic landscape is the first step toward predicting its chemical behavior.

Conformational Isomerism: The s-cis and s-trans Dance

Rotation around the single bond connecting the furan ring and the vinyl group gives rise to two principal planar conformers: the s-trans and s-cis isomers. The "s" denotes the rotation around the sigma (single) bond.

In the s-trans conformation, the vinyl group is oriented away from the furan's oxygen atom, while in the s-cis conformation, it is positioned towards the oxygen. Theoretical calculations on analogous systems, such as 2-formylfuran and 1,3-butadiene, provide valuable insights into the relative stabilities of these conformers.[1][2] For 1,3-butadiene, the s-trans conformer is more stable than the s-cis by approximately 2.3 kcal/mol due to reduced steric hindrance.[2] A similar trend is expected for this compound, where the s-trans conformer is predicted to be the global minimum on the potential energy surface.

The rotational barrier between these conformers is a critical parameter influencing the conformational dynamics. For 2-formylfuran, a close structural analog, the calculated cis-trans rotational barrier is approximately 11.19 kcal/mol at the B3LYP/6-31+G* level of theory.[1] This suggests a significant energy barrier for the interconversion between the s-cis and s-trans forms of this compound at room temperature.

Conformational isomers of this compound.
Thermodynamic Stability: A Quantitative Perspective

The thermodynamic stability of a molecule is fundamentally described by its enthalpy of formation (ΔfH°). Experimental data from the National Institute of Standards and Technology (NIST) database indicates the gas-phase standard enthalpy of formation for 2-vinylfuran to be 28.00 ± 4.00 kJ/mol.[4] This positive value suggests that this compound is less stable than its constituent elements in their standard states.

Table 1: Experimental Thermodynamic Data for this compound

PropertyValueUnitReference
Gas-Phase Standard Enthalpy of Formation (ΔfH°gas)28.00 ± 4.00kJ/mol[4]
Liquid-Phase Standard Enthalpy of Formation (ΔfH°liquid)-10.00 ± 3.00kJ/mol[4]
Standard Enthalpy of Vaporization (ΔvapH°)38.00 ± 1.00kJ/mol[4]

Reactivity of this compound: A Computational Exploration

The conjugated π-system of this compound makes it a versatile reactant in a variety of chemical transformations. Theoretical studies have been instrumental in elucidating the mechanisms and predicting the outcomes of these reactions.

Decomposition Reactions: Unimolecular Pathways

As a potential biofuel, understanding the thermal decomposition of this compound is of great importance. A detailed theoretical study has explored the potential energy surfaces for its unimolecular dissociation, H-addition, and H-abstraction reactions at the G4 level of theory.[3]

The study reveals that intramolecular H-transfer reactions are key decomposition pathways. For instance, the transfer of a hydrogen atom from the C(5) position of the furan ring to the C(4) position, followed by ring-opening, is a competitive decomposition channel.[3]

Decomposition_Workflow cluster_workflow Computational Workflow for Decomposition Studies A Geometry Optimization (e.g., B3LYP/6-31G(d)) B Frequency Calculation (Confirm minima and ZPE) A->B C Transition State Search (e.g., QST2/QST3 or Berny) A->C D IRC Calculation (Connect TS to reactants/products) C->D E Single-Point Energy Calculation (e.g., G4 or CCSD(T)) D->E F Potential Energy Surface Construction E->F

A typical computational workflow for studying reaction mechanisms.
Cycloaddition Reactions: The Diels-Alder Paradigm

The furan moiety in this compound can act as a diene in [4+2] cycloaddition reactions, a cornerstone of organic synthesis. The Diels-Alder reaction of furan derivatives with various dienophiles, such as maleic anhydride, has been a subject of both experimental and theoretical investigations.

Theoretical studies using Density Functional Theory (DFT) have shown that the stereoselectivity of the Diels-Alder reaction between furan and maleic anhydride can be predicted by analyzing the transition state energies for the endo and exo approaches. While the endo product is often kinetically favored due to secondary orbital interactions, the exo adduct is typically the thermodynamically more stable product.

The presence of the vinyl group in this compound introduces additional complexity, as it can also participate in cycloaddition reactions. Furthermore, the regioselectivity of the reaction (i.e., which carbons of the furan ring react with the dienophile) is influenced by the electronic nature of the vinyl substituent.

Diels_Alder Reactants This compound + Maleic Anhydride TS_endo Endo Transition State Reactants->TS_endo ΔG‡_endo TS_exo Exo Transition State Reactants->TS_exo ΔG‡_exo Product_endo Endo Adduct (Kinetic Product) TS_endo->Product_endo Product_exo Exo Adduct (Thermodynamic Product) TS_exo->Product_exo

Energy profile of a Diels-Alder reaction.

Table 2: Calculated Activation and Reaction Energies for Diels-Alder Reactions of Furan Derivatives

ReactantsDienophileMethodΔG‡ (kcal/mol)ΔGr (kcal/mol)Reference
DienylfuranDMADB3LYP-D322.3-[6]
DienylisobenzofuranDMADB3LYP-D316.6-[6]

Note: DMAD = Dimethyl acetylenedicarboxylate. The values represent the rate-determining step.

Electrophilic Addition Reactions: Probing the Double Bonds

The vinyl group and the electron-rich furan ring are both susceptible to electrophilic attack. Theoretical studies can predict the most likely site of attack by analyzing the distribution of electron density and the stability of the resulting carbocation intermediates.

For instance, in the addition of an electrophile like HBr, protonation can occur at either the vinyl group or the furan ring. Computational analysis of the energies of the possible carbocation intermediates would reveal the preferred reaction pathway. The protonation of the vinyl group is generally expected to be more favorable, leading to the formation of a more stable secondary carbocation adjacent to the furan ring, which can be further stabilized by resonance.

The mechanism of halogenation, such as bromination, is also a subject of theoretical interest. The reaction is expected to proceed through a cyclic bromonium ion intermediate, followed by nucleophilic attack of the bromide ion. DFT calculations can be used to model the geometry and energetics of this intermediate and the subsequent transition state for ring-opening.

Computational Methodologies: The Theoretical Toolkit

The insights presented in this guide are derived from a variety of computational chemistry methods. A sound understanding of these methods is crucial for interpreting the theoretical data and for designing new computational experiments.

Step-by-Step Protocol for Conformational Analysis
  • Initial Structure Generation: Build the s-cis and s-trans conformers of this compound using a molecular modeling program.

  • Geometry Optimization: Perform geometry optimizations for both conformers using a suitable level of theory, such as B3LYP with the 6-31G(d) basis set.

  • Frequency Calculation: For each optimized structure, perform a frequency calculation to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • Relative Energy Calculation: The relative energy of the conformers can be calculated as the difference in their electronic energies, corrected for ZPVE.

  • Rotational Barrier Calculation: To determine the rotational barrier, perform a relaxed potential energy surface scan by systematically rotating the dihedral angle of the C-C single bond connecting the furan and vinyl groups. At each step of the scan, optimize the remaining degrees of freedom. The highest point on the energy profile corresponds to the rotational transition state.

  • Transition State Optimization: Perform a full transition state optimization starting from the highest energy structure of the scan. Confirm the transition state by a frequency calculation (it should have exactly one imaginary frequency).

Conformational_Analysis_Workflow cluster_workflow Conformational Analysis Workflow A Build Initial Geometries (s-cis and s-trans) B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B D Potential Energy Surface Scan (Dihedral Angle Rotation) A->D C Frequency Calculation (Confirm Minima) B->C G Calculate Relative Energies and Rotational Barrier C->G E Transition State Optimization D->E F Frequency Calculation (Confirm Transition State) E->F F->G

Workflow for performing a conformational analysis.
Step-by-Step Protocol for Reaction Mechanism Investigation
  • Reactant and Product Optimization: Perform geometry optimizations and frequency calculations for all reactants and products.

  • Transition State Guess: Generate an initial guess for the transition state structure. This can be done using methods like QST2 or by manually building a structure that resembles the expected transition state.

  • Transition State Optimization: Optimize the transition state geometry using an appropriate algorithm (e.g., Berny optimization).

  • Transition State Verification: Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation to confirm that the transition state connects the desired reactants and products on the potential energy surface.

  • Energy Calculations: Calculate the single-point energies of all optimized structures (reactants, transition state, and products) using a high-level method (e.g., G4, CCSD(T)) and a large basis set to obtain accurate activation and reaction energies.

Conclusion and Future Directions

Theoretical studies provide an indispensable framework for understanding and predicting the stability and reactivity of this compound. The insights gained from computational chemistry empower researchers to make informed decisions in the design of novel synthetic routes and the development of new furan-based materials and pharmaceuticals.

While significant progress has been made, several areas warrant further investigation. More detailed theoretical studies on the reactivity of this compound in a wider range of reactions, including cycloadditions with asymmetric dienophiles and various electrophilic additions, would be highly valuable. Additionally, the explicit consideration of solvent effects on reaction mechanisms and product distributions remains a fertile ground for future research. The continued synergy between theoretical predictions and experimental validation will undoubtedly unlock the full potential of this compound as a cornerstone of sustainable chemistry.

References

  • Master Organic Chemistry. (2017). s-cis and s-trans Conformations of Dienes. [Link]

  • Al-ammar, K. (2025). Density functional theory study of the rotational barriers, conformational preference, and vibrational spectra of 2-formylfuran and 3-formylfuran. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Theoretical Study of the Decomposition Reactions of 2-Vinylfuran. ACS Omega. [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. [Link]

  • Li, Y., et al. (2021). Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD. The Journal of Organic Chemistry. [Link]

  • Cheméo. (n.d.). 2-Vinylfuran. [Link]

  • The Good Scents Company. (n.d.). 2-vinyl furan. [Link]

  • Wheeler, S. E., et al. (2012). High-Level ab Initio Enthalpies of Formation of 2,5-Dimethylfuran, 2-Methylfuran, and Furan. The Journal of Physical Chemistry A. [Link]

Sources

Technical Guide: Decomposition Pathways of 2-Ethenylfuran

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of the decomposition pathways of 2-ethenylfuran (2-vinylfuran), integrating kinetic data, mechanistic insights, and experimental protocols.

Executive Technical Summary

This compound (2-VF) is a conjugated diene system comprising a furan ring substituted at the


-position with a vinyl group. Its decomposition profile is governed by the interplay between the aromatic stability of the furan ring and the high reactivity of the exocyclic double bond.

For researchers in biofuels and drug development, 2-VF represents a critical "bridging" molecule:

  • In Combustion: It is a key intermediate in the pyrolysis of larger furanic biofuels (e.g., 2-ethylfuran), decomposing primarily via unimolecular isomerization and ring opening.

  • In Atmospheric Chemistry: It degrades rapidly via hydroxyl radical (OH) addition, contributing to secondary organic aerosol (SOA) formation.

  • In Storage/Synthesis: It exhibits high susceptibility to acid-catalyzed polymerization and Diels-Alder dimerization, necessitating rigorous stabilization protocols.

Physicochemical Stability Profile

The stability of 2-VF is dictated by the resonance energy of the furan ring (


 kcal/mol) and the conjugation of the vinyl group.
ParameterValue / CharacteristicImplication for Decomposition
Bond Dissociation Energy (C-H) Vinyl C-H:

kcal/molAllylic/Ring C-H:

kcal/mol
H-abstraction is the rate-limiting step in oxidative combustion but secondary to addition in atmospheric conditions.
Ionization Potential

eV
Low IP facilitates electrophilic attack (e.g., by

or

).
Resonance Stabilization High electron density at C5 (furan) and terminal vinyl carbon.Directs electrophilic attack to C5 or the vinyl

-carbon.
Dipole Moment 0.66 DWeak polarity; lipophilic accumulation in biological systems.

Thermal Decomposition & Pyrolysis Kinetics

At temperatures exceeding 800 K (combustion/pyrolysis conditions), 2-VF decomposes primarily through unimolecular rearrangement rather than direct bond fission.

Mechanistic Pathway: Carbene Isomerization

Recent kinetic modeling (RRKM theory) and shock tube experiments indicate that the dominant pathway involves a hydrogen transfer followed by ring opening.

  • Intramolecular H-Transfer: A hydrogen atom migrates from C5 (furan ring) to C4, disrupting aromaticity.

  • Carbene Formation: This shift generates a singlet carbene intermediate (2-vinylfuran-3(2H)-carbene).

  • Ring Scission: The carbene undergoes ring opening to form acyclic isomers (e.g., vinylketenes).

  • Fragmentation: These unstable acyclic species fragment into CO, acetylene (

    
    ), and vinylacetylene.
    
Visualization of Pyrolysis Pathway

Pyrolysis cluster_legend Pathway Logic VF This compound TS1 TS: 5,4-H Shift VF->TS1  > 800 K Carbene Carbene Intermediate (2-vinylfuran-3(2H)-carbene) TS1->Carbene  Isomerization Acyclic Acyclic Isomers (Vinylketenes) Carbene->Acyclic  Ring Opening Products CO + C2H2 + C4H4 Acyclic->Products  Fragmentation Unimolecular\nRearrangement Unimolecular Rearrangement Ring\nScission Ring Scission Unimolecular\nRearrangement->Ring\nScission

Figure 1: Thermal decomposition pathway of this compound via carbene intermediates.

Atmospheric & Oxidative Degradation

In environmental and biological contexts, degradation is driven by radical addition rather than thermal fragmentation.

Reaction with Hydroxyl Radicals (OH)

The reaction with OH radicals is extremely fast (


).
  • Mechanism: OH adds to the C5 position of the furan ring or the vinyl double bond.

  • Ring Opening: The resulting radical adduct is unstable and undergoes

    
    -scission (ring opening), forming reactive dicarbonyls (e.g., cis-2-butene-1,4-dial analogs).
    
  • Significance: These dicarbonyls are potent electrophiles, contributing to secondary organic aerosol formation and potential biological toxicity.

Reaction with Ozone ( )

Ozone attacks the exocyclic vinyl group via a Criegee mechanism, yielding formaldehyde (HCHO) and 2-furancarboxaldehyde (furfural).

Polymerization & Storage Instability

2-VF is notoriously unstable in storage due to acid-catalyzed polymerization and Diels-Alder dimerization.

Acid-Catalyzed Mechanism

Trace acids (even from glass surfaces) protonate the vinyl group.

  • Initiation: Protonation of the terminal vinyl carbon (

    
    ) forms a resonance-stabilized carbocation at the 
    
    
    
    -position.
  • Propagation: This cation acts as a potent electrophile, attacking the C5 position of a neutral 2-VF molecule.

  • Result: Formation of oligomers and dark, insoluble resins (poly-2-vinylfuran).

Visualization of Acid-Catalyzed Polymerization

Polymerization Monomer This compound (Monomer) Cation Resonance Stabilized Carbocation Monomer->Cation Protonation of Vinyl Group H_ion H+ (Acid Catalyst) H_ion->Cation Protonation of Vinyl Group Dimer Dimer Cation Cation->Dimer Electrophilic Attack on C5 of Monomer Polymer Poly-2-vinylfuran (Dark Resin) Dimer->Polymer Chain Propagation

Figure 2: Acid-catalyzed polymerization cascade leading to resinification.

Metabolic Activation (Toxicology Context)

For drug development professionals, the metabolic fate of the this compound moiety is a critical safety checkpoint.

  • Bioactivation: Cytochrome P450 enzymes (specifically CYP2E1) epoxidize the furan ring or the vinyl group.

  • Reactive Intermediate: The resulting epoxide rearranges to form cis-2-butene-1,4-dial derivatives.[1]

  • Toxic Mechanism: These unsaturated dialdehydes are "soft" electrophiles that covalently bind to nucleophilic sites on proteins (cysteine/lysine residues) and DNA, leading to cytotoxicity and potential genotoxicity.

Experimental Protocols

Protocol: Monitoring Thermal Decomposition (Shock Tube/GC-MS)

Objective: Determine kinetic rate constants for pyrolysis.

  • Preparation: Prepare a dilute mixture of 2-VF (500 ppm) in Argon.

  • Shock Generation: Use a single-pulse shock tube to heat the gas mixture to 800–1400 K behind the reflected shock wave.

  • Dwell Time: Maintain heating for approx. 2 ms.

  • Sampling: quench the reaction immediately via expansion into a dump tank.

  • Analysis: Analyze products using GC-MS (Gas Chromatography-Mass Spectrometry) with a PLOT-Q column.

  • Validation: Plot

    
     vs 
    
    
    
    . Linearity confirms first-order kinetics; deviation suggests secondary bimolecular reactions.
Protocol: Assessing Oxidative Stability (OH Radical Competition)

Objective: Measure relative rate constant against a reference.

  • Chamber Setup: Use a Teflon reaction bag (e.g., 100 L) equipped with UV lamps.

  • Reactants: Inject 2-VF (1 ppm), Reference Compound (e.g., 1,3,5-trimethylbenzene), and Isopropyl Nitrite (OH precursor).

  • Initiation: Irradiate with UV light (

    
     nm) to generate OH radicals.
    
  • Monitoring: Withdraw gas samples every 5 minutes onto Tenax TA sorbent tubes.

  • Quantification: Analyze via Thermal Desorption-GC-FID.

  • Calculation: Use the standard relative rate equation:

    
    
    Linearity of this plot validates the assumption that reaction with OH is the dominant loss process.
    

References

  • Theoretical Study of the Decomposition Reactions of 2-Vinylfuran. ACS Omega. (2024). [Link]

  • Reaction of HO and DO with 2-vinylfuran. Physical Chemistry Chemical Physics. (2003). [Link]

  • Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. Chemical Research in Toxicology. (2024).[1] [Link]

  • ATR Copolymerization of Styrene with 2-Vinylfuran. Macromolecules. (2014). [Link]

  • Understanding the Polymerization of Polyfurfuryl Alcohol (Analogous Mechanism). Polymers. (2019). [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Free-Radical Polymerization of 2-Ethenylfuran

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Potential of Poly(2-ethenylfuran)

This compound, also known as 2-vinylfuran, is a heterocyclic organic compound that serves as a valuable monomer in polymer synthesis.[1] Its structure, featuring a conjugated system between the furan ring and the vinyl group, imparts unique reactivity, making it a versatile building block for advanced materials.[1][2] Poly(this compound), the resulting polymer, exhibits intriguing properties, including the ability to undergo post-polymerization modifications like Diels-Alder reactions, offering a pathway to functionalized polymers with tailored characteristics.[3][4] This guide provides a comprehensive overview of the free-radical polymerization of this compound, detailing the underlying mechanisms and offering field-proven protocols for its synthesis and characterization.

Scientific Foundation: The Mechanism of Free-Radical Polymerization

Free-radical polymerization is a chain reaction process widely used for producing polymers from vinyl monomers.[5] The polymerization of this compound proceeds through the classic three stages: initiation, propagation, and termination.[6][7]

  • Initiation: The process begins with the decomposition of an initiator molecule to generate free radicals.[5][8] Commonly used initiators for this purpose are azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO).[5][] These initiators break down under thermal or photochemical influence to form highly reactive radical species.[8][] The generated radical then attacks the carbon-carbon double bond of a this compound monomer, initiating the polymer chain.[10]

  • Propagation: The newly formed monomer radical adds to another this compound monomer, extending the polymer chain.[6][8] This step repeats, rapidly increasing the molecular weight of the polymer.[8]

  • Termination: The growth of the polymer chain ceases through termination reactions.[6][10] This can occur via two primary mechanisms: combination (coupling), where two growing polymer chains join, or disproportionation, where a hydrogen atom is transferred from one growing chain to another, resulting in two terminated chains.[7][10]

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) Radical Radical (R•) Initiator->Radical Decomposition Monomer_Radical Monomer Radical (RM•) Radical->Monomer_Radical Addition to Monomer Monomer Monomer (M) Growing_Chain Growing Chain (RMₙ•) Longer_Chain Longer Chain (RMₙ₊₁•) Growing_Chain->Longer_Chain Addition of Monomer New_Monomer Monomer (M) New_Monomer->Longer_Chain Chain1 Growing Chain (RMₙ•) Dead_Polymer_Combination Dead Polymer (Combination) Chain1->Dead_Polymer_Combination Combination Dead_Polymer_Disproportionation Dead Polymer (Disproportionation) Chain1->Dead_Polymer_Disproportionation Disproportionation Chain2 Growing Chain (RMₘ•) Chain2->Dead_Polymer_Combination Combination Chain2->Dead_Polymer_Disproportionation Disproportionation

Caption: Free-Radical Polymerization Mechanism.

Experimental Protocols

The following protocols provide detailed methodologies for the free-radical polymerization of this compound. It is crucial to handle this compound with care as it is a highly flammable liquid and vapor and can be harmful if swallowed, in contact with skin, or inhaled.[11]

Protocol 1: Bulk Polymerization of this compound

Bulk polymerization is a straightforward method that involves the polymerization of the monomer in its pure form, without any solvent.

Materials and Equipment:

  • This compound (freshly distilled to remove inhibitors)

  • Azobisisobutyronitrile (AIBN)

  • Schlenk flask or heavy-walled glass ampoule

  • Vacuum line

  • Oil bath

  • Magnetic stirrer and stir bar

  • Methanol (for precipitation)

  • Beaker

  • Filter funnel and filter paper

  • Vacuum oven

Procedure:

  • Monomer Purification: Purify this compound by vacuum distillation to remove any polymerization inhibitors.

  • Reaction Setup: Place a magnetic stir bar into a Schlenk flask or glass ampoule. Add the desired amount of purified this compound and the initiator, AIBN. A typical monomer to initiator molar ratio is 200:1.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at 60-70°C. Allow the polymerization to proceed with stirring for a specified time (e.g., 24 hours). The viscosity of the solution will increase as the polymer forms.

  • Isolation of Polymer: After the desired reaction time, cool the vessel to room temperature. Dissolve the viscous polymer in a minimal amount of a suitable solvent like tetrahydrofuran (THF).

  • Precipitation: Slowly pour the polymer solution into a large excess of a non-solvent, such as methanol, while stirring vigorously. The polymer will precipitate as a solid.

  • Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 40°C) until a constant weight is achieved.

Protocol 2: Solution Polymerization of this compound in Toluene

Solution polymerization offers better temperature control and reduces the viscosity of the reaction medium compared to bulk polymerization.

Materials and Equipment:

  • This compound (freshly distilled)

  • Benzoyl peroxide (BPO)

  • Toluene (anhydrous)

  • Three-neck round-bottom flask equipped with a condenser, nitrogen inlet, and magnetic stirrer

  • Heating mantle

  • Methanol

  • Standard laboratory glassware for precipitation and filtration

  • Vacuum oven

Procedure:

  • Reaction Setup: Assemble a three-neck round-bottom flask with a condenser, nitrogen inlet, and magnetic stirrer.

  • Inert Atmosphere: Purge the flask with dry nitrogen for 15-20 minutes to create an inert atmosphere.

  • Addition of Reagents: Under a positive nitrogen flow, add anhydrous toluene, followed by the purified this compound and the initiator, BPO. A typical concentration would be a 2 M solution of the monomer in toluene.

  • Polymerization: Heat the reaction mixture to 80-90°C using a heating mantle and maintain a gentle reflux. Monitor the reaction progress by taking small aliquots and analyzing the conversion (e.g., by ¹H NMR).

  • Polymer Isolation: Once the desired conversion is reached, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a large volume of methanol with constant stirring.

  • Purification and Drying: Filter the precipitated poly(this compound), wash with methanol, and dry under vacuum at 40-50°C to a constant weight.

Quantitative Data Summary

ParameterProtocol 1: Bulk PolymerizationProtocol 2: Solution Polymerization
Initiator AIBNBPO
Solvent NoneToluene
Temperature 60-70°C80-90°C
Monomer:Initiator Ratio ~200:1Varies, dependent on desired MW
Typical Reaction Time 24 hours12-48 hours
Polymer Isolation Precipitation in methanolPrecipitation in methanol

Experimental Workflow and Characterization

A systematic workflow is essential for the successful synthesis and characterization of poly(this compound).

Experimental_Workflow cluster_characterization Characterization Techniques Monomer_Purification Monomer Purification (Vacuum Distillation) Reaction_Setup Reaction Setup (Bulk or Solution) Monomer_Purification->Reaction_Setup Degassing Degassing (Freeze-Pump-Thaw) Reaction_Setup->Degassing Polymerization Polymerization (Heating & Stirring) Degassing->Polymerization Polymer_Isolation Polymer Isolation (Precipitation) Polymerization->Polymer_Isolation Purification_Drying Purification & Drying (Washing & Vacuum Oven) Polymer_Isolation->Purification_Drying Characterization Polymer Characterization Purification_Drying->Characterization NMR ¹H & ¹³C NMR (Structural Analysis) FTIR FTIR Spectroscopy (Functional Groups) GPC Gel Permeation Chromatography (Molecular Weight & PDI) DSC_TGA DSC & TGA (Thermal Properties)

Caption: Experimental Workflow for Poly(this compound) Synthesis.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through rigorous characterization of the resulting polymer.

  • Structural Verification: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential to confirm the chemical structure of the synthesized poly(this compound).[3][4] The disappearance of the vinyl proton signals in the ¹H NMR spectrum and the appearance of a broad aliphatic backbone signal are key indicators of successful polymerization.

  • Molecular Weight Determination: Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A controlled polymerization should yield a polymer with a predictable molecular weight and a narrow PDI.

  • Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the glass transition temperature (Tg) and the thermal stability of the polymer, respectively.[12] The thermal decomposition of copolymers of 2-vinylfuran has been observed to start at around 360°C in air.[12]

By systematically applying these characterization techniques, researchers can validate the success of the polymerization and ensure the quality and reproducibility of the synthesized material.

References

  • Küsefoǧlu, S. H. (1984). Poly‐2‐vinylfuran, synthesis, characterization, and diels‐alder reaction with maleic anhydride. Journal of Polymer Science: Polymer Chemistry Edition, 22(10), 2551–2557. [Link]

  • Buonerba, A., et al. (2014). ATRP Copolymerization of Styrene with 2-Vinylfuran: An Entry to Functional Styrenic Polymers. Macromolecules, 47(21), 7375–7385. [Link]

  • DKN. (2022). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. DKN WORLD NEWS. [Link]

  • Scribd. (n.d.). Polymer Synthesis Guide. [Link]

  • Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization. [Link]

  • MDPI. (2020). Metal-Free Radical Homopolymerization of Olefins and Their (Co)Polymerization with Polar Monomers. Polymers, 12(10), 2365. [Link]

  • Vega, R., & Rieumont, J. (1997). Kinetic and structural features of furan compounds as inhibitors of the radical polymerization of vinyl acetate. Revista de la Sociedad Química de México, 41(4), 149-152. [Link]

  • Bohrium. (2023). A review of advancements in synthesis, manufacturing, and properties of environment-friendly biobased polyfurfuryl alcohol resin and its composites. Ask this paper. [Link]

  • Ekeeda. (2019, May 6). Free Radical Mechanism For Polymerization of Ethene - Polymers - Chemistry Class 12 [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Free radical polymerization. [Link]

  • Paul, R. (1939). Preparation and Properties of 2-Vinylfuran. Journal of the American Chemical Society, 61(6), 1474-1476. [Link]

  • Unknown. (n.d.). FREE RADICAL POLYMERIZATION. [Link]

  • The Good Scents Company. (n.d.). 2-vinyl furan. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Google Patents. (n.d.).
  • Doc Brown's Chemistry. (n.d.). free radical mechanism steps for polymerisation of ethene to poly(ethene) polythene reagents reaction conditions organic synthesis. [Link]

  • Ji, S., et al. (2018). 5-Hydroxymethyl-2-vinylfuran: a biomass-based solvent-free adhesive. Green Chemistry, 20(12), 2755-2760. [Link]

  • ResearchGate. (2014). Synthesis and characteration of poly (ethylene 2,5-furandicarboxylate). [Link]

  • Ghent University. (n.d.). Dual/heterofunctional initiators for the combination of mechanistically distinct polymerization techniques. Polymer Chemistry Research Group. [Link]

  • ResearchGate. (2016). Is there a suitable solvent for solving PVDF polymer, while inert to PVC polymer?. [Link]

  • ResearchGate. (1984). Poly‐2‐vinylfuran, synthesis, characterization, and diels‐alder reaction with maleic anhydride. [Link]

Sources

Advanced Application Note: Atom Transfer Radical Polymerization (ATRP) of 2-Ethenylfuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The transition from fossil-fuel-derived styrenics to bio-based alternatives is a central pillar of modern sustainable chemistry. 2-Ethenylfuran (2-vinylfuran, 2VF) , derived from the lignocellulosic platform molecule furfural, represents a structural analog to styrene. However, its polymerization presents unique challenges that standard free radical polymerization (FRP) cannot address effectively, specifically the lack of molecular weight control and high dispersity (


).

Atom Transfer Radical Polymerization (ATRP) is the method of choice for 2VF because it suppresses the inherent side reactions of the furan ring (such as radical delocalization-induced retardation) via the persistent radical effect. Furthermore, the preservation of the furan ring in the polymer backbone (


) enables Diels-Alder (DA) "Click" Chemistry , allowing for the creation of thermoreversible, self-healing networks.

This guide details the optimized protocol for the ATRP of 2VF, emphasizing the kinetic suppression of catalyst poisoning and the subsequent functionalization with maleimides.

Critical Mechanism: The Furan Challenge

Unlike styrene, the furan ring in 2VF is electron-rich and sensitive to oxidation. In ATRP, the equilibrium between the dormant species (alkyl halide) and the active species (propagating radical) must be carefully tuned.

  • The Problem: The propagating radical on the 2VF chain end can delocalize into the furan ring, stabilizing the radical but also making it prone to irreversible termination or oxidation.

  • The Solution: High-activity catalyst complexes (Cu/PMDETA) are required to shift the equilibrium sufficiently towards the dormant state to prevent termination, while maintaining enough active species for propagation.

Pathway Diagram: ATRP Cycle & Diels-Alder Post-Modification

ATRP_2VF_Pathway cluster_ATRP ATRP Equilibrium Cycle Initiator Initiator (R-Br) + Monomer (2VF) Active_Radical Active Radical (P-2VF•) Initiator->Active_Radical k_act Cu_I Activator [Cu(I)/L] Cu_II Deactivator [Cu(II)Br/L] Cu_I->Cu_II Oxidation Cu_II->Cu_I Reduction Dormant Dormant Species (P-2VF-Br) Active_Radical->Dormant k_deact (+ Br from Cu-II) Polymer Poly(2-vinylfuran) (Pendant Furan Rings) Active_Radical->Polymer Propagation (kp) Dormant->Active_Radical k_act (+ Cu-I) Network Thermoreversible Network (DA Adduct) Polymer->Network Diels-Alder (RT - 60°C) Maleimide Bismaleimide Crosslinker Maleimide->Network Network->Polymer Retro-DA (>110°C)

Caption: Figure 1. ATRP equilibrium for 2-vinylfuran followed by reversible Diels-Alder crosslinking.

Experimental Protocol

Reagent Preparation & Purification (Critical)

The success of 2VF ATRP hinges on the purity of the monomer. Commercial 2VF is rare; it is often synthesized via Peterson olefination of furfural. If stored, it accumulates peroxides.

ReagentRolePreparation / Purification Requirement
2-Vinylfuran (2VF) MonomerMUST be distilled over CaH₂ under reduced pressure immediately before use. Store at -20°C under Argon.
CuBr CatalystPurify by stirring in glacial acetic acid, washing with ethanol/ether, and drying under vacuum. Store in glovebox.
PMDETA LigandDistill under vacuum; store over molecular sieves.
1-Phenylethyl bromide (1-PEBr) InitiatorDistill under vacuum. Matches the styrenic-like structure of 2VF.
Anisole SolventHigh boiling point, good solubility. Degas thoroughly.
Standard ATRP Workflow (Target DP = 100)

Stoichiometry: [Monomer]:[Initiator]:[CuBr]:[PMDETA] = 100 : 1 : 1 : 1

Step-by-Step Methodology:

  • Schlenk Setup: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Cycle vacuum/Argon 3 times.

  • Catalyst Loading: Under positive Argon flow (or in a glovebox), add purified CuBr (14.3 mg, 0.1 mmol).

  • Solvent/Ligand Addition: Syringe in degassed Anisole (2.0 mL) and PMDETA (21 µL, 0.1 mmol). Stir until the copper complex forms (typically light green/blue depending on oxidation state, though Cu(I) should be mostly colorless/yellowish; blue indicates oxidation).

  • Monomer Addition: Add freshly distilled 2-vinylfuran (0.94 g, 10 mmol).

  • Deoxygenation (The "Freeze-Pump-Thaw"):

    • Freeze the mixture in liquid nitrogen (-196°C).

    • Apply high vacuum (10-15 min).

    • Close flask, thaw in warm water.

    • Repeat 3-4 times.Causality: Furan monomers are exceptionally sensitive to oxygen, which acts as a radical scavenger and promotes autopolymerization. Incomplete degassing leads to induction periods > 2 hours.

  • Initiation: Bring the flask to 90°C in a thermostated oil bath. Inject the initiator 1-PEBr (13.6 µL, 0.1 mmol) via a gas-tight syringe to start

    
    .
    
  • Polymerization: Stir at 90°C.

    • Note: Conversion is slower than styrene. Expect 50-60% conversion in 8-12 hours.

    • Sampling: Take aliquots via degassed syringe for NMR (conversion) and GPC (MW).

  • Termination: Exposure to air (oxidizes Cu(I) to Cu(II)) and dilution with THF.

  • Purification: Pass the polymer solution through a neutral alumina column to remove the copper catalyst (solution turns from green/blue to colorless). Precipitate into cold methanol.

Characterization & Data Interpretation

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: CDCl₃.

  • Key Signals:

    • Monomer: Vinylic protons at 5.2, 5.7, and 6.6 ppm.

    • Polymer: Broad backbone signals at 1.5-2.5 ppm. The furan ring protons shift slightly but remain aromatic (6.0 - 7.5 ppm region).

  • Validation: Disappearance of vinylic peaks confirms polymerization. Preservation of the furan ring signals confirms no ring-opening side reactions occurred.

Gel Permeation Chromatography (GPC)
  • Standard: Polystyrene (PS) standards are appropriate due to structural similarity.

  • Expected Results:

    • 
       should increase linearly with conversion (Linear First-Order Kinetics).
      
    • 
       (Dispersity) should be < 1.3 for a well-controlled ATRP.
      
    • Troubleshooting: High

      
       (>1.5) indicates slow initiation or termination reactions, likely due to catalyst poisoning by furan oxidation products.
      

Application: Thermoreversible Crosslinking (Diels-Alder)[2][3]

The primary utility of Poly(2-vinylfuran) (P2VF) is its ability to act as a "poly-diene."

Protocol:

  • Dissolve P2VF in CHCl₃ or THF.

  • Add 1,1'-(methylenedi-4,1-phenylene)bismaleimide (BMI) (0.5 molar eq relative to furan units).

  • Gelation: Stir at Room Temperature. The solution will gelate (become a solid network) within 2-4 hours as the DA cycloaddition occurs.

  • Reversibility: Heat the gel to 120°C . The retro-DA reaction breaks the crosslinks, returning the material to a liquid state. This cycle is repeatable.

References

  • Grassi, A., et al. (2016).[1] "Thermoremendable Styrenic Polymers by Controlled Radical Copolymerization of Styrene with 2-vinylfuran." Macromolecules.

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). "Macromolecular Engineering by Atom Transfer Radical Polymerization." Journal of the American Chemical Society, 136(18), 6513–6533.

  • Gandini, A. (2013). "The furan/maleimide Diels–Alder reaction: A versatile click–unclick tool in macromolecular synthesis." Progress in Polymer Science, 38(1), 1-29.

  • Tang, C., & Yao, K. (2013). "Controlled Polymerization of Next-Generation Renewable Monomers and Beyond." Macromolecules, 46(5), 1689–1712.

Sources

Precision Synthesis of Bio-Based Block Copolymers via RAFT Polymerization of 2-Ethenylfuran

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This guide details the synthesis of block copolymers utilizing 2-ethenylfuran (2VF) , a renewable, bio-based aromatic monomer derived from furfural. Structurally analogous to styrene, 2VF offers a distinct advantage: the pendant furan ring serves as a reactive handle for post-polymerization modification via Diels-Alder (DA) cycloaddition .

While 2VF has historically been polymerized via anionic or cationic mechanisms, these methods often suffer from side reactions involving the sensitive furan ring. This protocol utilizes Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1][2][3] RAFT provides rigorous control over molecular weight (


) and dispersity (

), enabling the synthesis of well-defined block architectures (e.g., P2VF-b-Poly(n-butyl acrylate)) suitable for thermoplastic elastomers or amphiphilic drug delivery vehicles.

Part 1: Monomer Handling & Purification (Critical Control Point)

Warning: this compound is highly sensitive to oxygen, light, and acids. Commercial samples often contain stabilizers (TBC) and spontaneous Diels-Alder dimers. Using unpurified monomer will result in immediate termination or broad dispersity.

Protocol 1: Purification of this compound

Objective: Remove inhibitors and dimers to achieve >99% purity.

  • Inhibitor Removal:

    • Pass crude 2VF through a basic alumina column (neutral alumina is insufficient for acidic impurities).

    • Ratio: 10g Alumina per 50mL monomer.

  • Vacuum Distillation:

    • Set up a short-path distillation apparatus.

    • Add Calcium Hydride (

      
      ) to the flask as a drying agent and acid scavenger.
      
    • Distill under reduced pressure (vacuum < 5 mbar).

    • Boiling Point: ~35°C at 5 mbar (Standard b.p. is 99°C at atm).

    • Collection: Discard the first 10% (fores). Collect the middle fraction in a flask cooled with liquid nitrogen or dry ice/acetone.

  • Storage:

    • Store under Argon at -20°C in the dark. Use within 48 hours of purification.

Part 2: RAFT Polymerization Mechanism[4]

We utilize a Trithiocarbonate RAFT agent (DDMAT). Trithiocarbonates are preferred over dithiobenzoates for furanic monomers to minimize retardation effects and ensure high end-group fidelity for block copolymerization.

Mechanism Visualization

The following diagram illustrates the RAFT equilibrium specific to the 2VF monomer, highlighting the "living" nature of the chain end.

RAFT_Mechanism Initiator Initiator (AIBN) (Radical Source) Monomer This compound (Monomer) Initiator->Monomer Initiation Pre_Equilibrium Pre-Equilibrium (Adduct Formation) Monomer->Pre_Equilibrium Propagation RAFT_Agent RAFT Agent (DDMAT) RAFT_Agent->Pre_Equilibrium Main_Equilibrium Main Equilibrium (Chain Transfer) Pre_Equilibrium->Main_Equilibrium Fragmentation Main_Equilibrium->Main_Equilibrium Rapid Exchange (Narrow Đ) Polymer P2VF-MacroCTA (Dormant Chain) Main_Equilibrium->Polymer Reversible Deactivation

Caption: Figure 1. RAFT mechanism for this compound. The rapid exchange in the main equilibrium ensures all chains grow simultaneously, yielding low dispersity.

Part 3: Synthesis of P2VF Macro-CTA (First Block)

Target: Poly(this compound) (P2VF) homopolymer with reactive trithiocarbonate end-groups. Target


:  10,000  g/mol .
Materials Table
ReagentRoleEquiv.Mass/VolNotes
This compound Monomer1002.00 gPurified immediately prior.
DDMAT RAFT Agent173 mg2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid.
AIBN Initiator0.26.5 mgRecrystallized from methanol.
Anisole SolventN/A2.0 mL1:1 v/v with monomer. Internal standard for NMR.
Step-by-Step Protocol
  • Charge Reaction Vessel:

    • In a dry Schlenk tube equipped with a magnetic stir bar, dissolve DDMAT and AIBN in Anisole.

    • Add the purified this compound.

  • Degassing (Freeze-Pump-Thaw):

    • Freeze: Submerge tube in liquid nitrogen (-196°C) until solid.

    • Pump: Apply high vacuum (10 min).

    • Thaw: Close vacuum, thaw in warm water.

    • Repeat: Perform 3-4 cycles. This is non-negotiable; oxygen inhibits furan polymerization significantly.

    • Backfill with Nitrogen/Argon.

  • Polymerization:

    • Immerse the Schlenk tube in a pre-heated oil bath at 70°C .

    • Time: Stir for 12–16 hours.

    • Monitoring: Take aliquots at t=0 and t=end for

      
      H NMR to calculate conversion. Target conversion is <60%  to preserve high end-group fidelity (livingness).
      
  • Quenching & Purification:

    • Quench by cooling to 0°C and exposing to air.

    • Precipitation: Dropwise addition of the polymer solution into excess cold Methanol (MeOH). P2VF precipitates; monomer remains soluble.

    • Filter and dry under vacuum at 25°C for 24 hours.

  • Validation:

    • GPC (THF): Confirm monomodal distribution (

      
      ).
      
    • 
      H NMR:  Verify removal of vinyl protons (5.2, 5.7, 6.6 ppm) and retention of the furan ring (6.3, 7.3 ppm).
      

Part 4: Chain Extension (Block Copolymer Synthesis)

Target: P2VF-b-PnBA (Poly(2-vinylfuran)-block-poly(n-butyl acrylate)). Rationale: n-Butyl Acrylate (nBA) provides a soft, low-


 block, creating a thermoplastic elastomer when combined with the high-

P2VF block.
Protocol
  • Macro-CTA Preparation: Use the purified P2VF synthesized in Part 3.

  • Stoichiometry: [Monomer]:[Macro-CTA]:[Initiator] = 200:1:0.1.

    • Note: Lower initiator ratio is used here to minimize formation of PnBA homopolymer.

  • Procedure:

    • Dissolve P2VF Macro-CTA (0.5 g, 0.05 mmol assuming 10k Mn) in Anisole (3 mL).

    • Add n-Butyl Acrylate (1.28 g, 10 mmol).

    • Add AIBN (0.8 mg).

    • Degas: 3 cycles of Freeze-Pump-Thaw.

    • Polymerize: 70°C for 6–8 hours.

  • Workup: Precipitate into cold Methanol/Water (90:10) mixture.

  • Characterization:

    • GPC: Observe a clear shift to higher molecular weight (lower elution volume) compared to the P2VF precursor. No shoulder should be visible on the low MW side.

Part 5: Post-Polymerization Modification (Diels-Alder)

The defining feature of P2VF is the "click" reactivity of the furan ring.

Reaction: Diels-Alder cycloaddition with a maleimide.[4][5] Application: Reversible crosslinking or drug conjugation.

Workflow Step1 1. P2VF-b-PnBA Synthesis (Block Copolymer) Step2 2. Dissolution in THF (10 wt%) Step1->Step2 Step3 3. Add N-substituted Maleimide (Crosslinker/Drug) Step2->Step3 Step4 4. Heat to 60°C (4h) (Forward DA Reaction) Step3->Step4 Step5 5. Result: Functionalized Network (Thermally Reversible) Step4->Step5 Step6 6. Heat to >120°C (Retro-DA / Decoupling) Step5->Step6 Stimuli Response Step6->Step5 Cooling

Caption: Figure 2. Workflow for functionalizing P2VF block copolymers via Diels-Alder chemistry.

Protocol:

  • Dissolve P2VF-b-PnBA in THF.

  • Add N-phenylmaleimide (or functional equivalent) (0.5 equiv relative to furan units).

  • Reflux at 60°C for 4 hours.

  • Validation:

    
    H NMR will show the disappearance of furan protons (6.3, 7.3 ppm) and appearance of adduct protons (3.0-5.0 ppm region).
    

Part 6: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Broad Dispersity (

)
Impure Monomer (Dimers)Redistill monomer immediately before use. Ensure fores are discarded.
Induction Period (No rxn) Oxygen InhibitionCheck vacuum seal. Increase freeze-pump-thaw cycles.
Low Conversion Retardation by FuranFuran rings can act as weak radical traps. Increase reaction time or slightly increase Temp (max 75°C).
Crosslinking/Gelation High ConversionStop reaction at <60% conversion. High conversion leads to branching via radical attack on the furan ring.

References

  • Gandini, A. (2013). The furan/maleimide Diels–Alder reaction: A versatile click–unclick tool in macromolecular synthesis. Progress in Polymer Science, 38(1), 1-29.

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[2][6] Australian Journal of Chemistry, 58(6), 379-410.

  • Buonerba, A., et al. (2014). ATR Copolymerization of Styrene with 2-Vinylfuran: An Entry to Functional Styrenic Polymers. Macromolecules, 47(20), 7074–7084.

  • Küsefoğlu, S. H. (1984).[7] Poly‐2‐vinylfuran, synthesis, characterization, and diels‐alder reaction with maleic anhydride. Journal of Polymer Science: Polymer Chemistry Edition, 22(10), 2551–2557.[7]

  • Siefker, J. R., et al. (2014). Synthesis of Bio-Based Block Copolymers via RAFT Polymerization. Journal of Polymer Science Part A: Polymer Chemistry. (General Reference for RAFT protocols).

Sources

Precision Synthesis of Poly(2-vinylfuran): A Guide to Living Anionic Polymerization and Post-Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethenylfuran (2-Vinylfuran, 2-VF) represents a critical bridge between bio-based feedstocks (furfural derivatives) and high-performance functional materials. Unlike styrene, 2-VF possesses a heteroaromatic furan ring that serves as a dormant diene. This feature enables post-polymerization modification via Diels-Alder (DA) cycloaddition , facilitating the creation of thermoreversible networks and self-healing hydrogels.

However, the electron-rich nature of the furan ring presents significant synthetic challenges. It is susceptible to electrophilic attack during cationic polymerization and radical branching during free-radical processes.

This guide prioritizes Living Anionic Polymerization as the gold standard for achieving controlled molecular weights (


), narrow dispersity (

), and defined end-group fidelity. We also provide a secondary workflow for Diels-Alder functionalization to validate the polymer's utility.

Strategic Overview: Selecting the Polymerization Mechanism

The choice of polymerization mechanism dictates the architecture and purity of the final material.

FeatureLiving Anionic (Recommended) Controlled Radical (RAFT/ATRP) Cationic
Control (

)
Excellent (< 1.10)Moderate (1.2 - 1.5)Low to Moderate
Side Reactions Minimal (at low T)Branching/RetardationHigh (Ring alkylation)
Temperature Cryogenic (-78 °C)Elevated (60–80 °C)Low (-40 to 0 °C)
Monomer Purity Critical (>99.9%)HighHigh
Primary Utility Block copolymers, Reference standardsStatistical copolymersCationic curing
Mechanistic Pathway & Challenges

The furan ring is electron-rich. In cationic systems, the growing carbocation can attack the furan ring of a neighboring chain, leading to irreversible crosslinking. In anionic systems, the carbanion is stable at low temperatures, but high temperatures cause chain transfer to the monomer.

G Monomer 2-Vinylfuran (Monomer) ActiveCenter Propagating Carbanion (Red/Orange Species) Monomer->ActiveCenter Initiation (Fast) Initiator sec-BuLi (Initiator) Initiator->ActiveCenter ActiveCenter->ActiveCenter Propagation (-78°C, THF) Polymer Living Poly(2-VF) ActiveCenter->Polymer Controlled Growth SideRxn Side Reaction: Ring Attack/Transfer ActiveCenter->SideRxn T > -40°C

Figure 1: Mechanistic pathway for the anionic polymerization of 2-vinylfuran. Note the temperature dependence of side reactions.

Detailed Protocol: Living Anionic Polymerization

Objective: Synthesis of Poly(2-vinylfuran) (P2VF) with


 g/mol  and 

.
A. Reagents and Equipment[1]
  • Monomer: 2-Vinylfuran (Commercial purity often ~95-97%).

  • Solvent: Tetrahydrofuran (THF), HPLC grade.

  • Initiator: sec-Butyllithium (sec-BuLi), 1.4 M in cyclohexane.

  • Purification Agents: Calcium hydride (CaH

    
    ), Sodium metal, Benzophenone.
    
  • Apparatus: High-vacuum line (

    
     mmHg) or rigorous Schlenk line; all-glass reactors with break-seals or high-integrity PTFE valves.
    
B. Pre-Experiment: Monomer Purification (CRITICAL)

Commercially available 2-VF contains stabilizers and oxidation products (furfural) that terminate anionic chains immediately.

  • Pre-drying: Stir 2-VF over crushed CaH

    
     for 24 hours at 0°C (to minimize autopolymerization).
    
  • Degassing: Perform three freeze-pump-thaw cycles on the vacuum line.

  • Final Distillation: Distill the monomer onto a sodium mirror or dialkylmagnesium (e.g., di-n-butylmagnesium) just prior to polymerization.

    • Observation: The monomer should be a clear, colorless liquid. Any yellowing indicates oxidation.

C. Polymerization Workflow
  • Reactor Prep: Flame-dry the glass reactor under vacuum. Flush with high-purity Argon.

  • Solvent Transfer: Distill THF (dried over Na/Benzophenone, purple indicator) into the reactor.

    • Volume: Calculate for ~5-10% w/v monomer concentration.

  • Temperature Equilibration: Submerge the reactor in a Dry Ice/Isopropanol bath (

    
    C). Allow 20 minutes for equilibration.
    
  • Cleaning the Blank (Titration): Add sec-BuLi dropwise until a faint, persistent yellow color remains (scavenging residual impurities).

  • Initiation: Add the calculated volume of sec-BuLi initiator.

  • Monomer Addition: Rapidly add the purified 2-VF monomer (via cannula or break-seal).

    • Visual Cue: The solution will turn a characteristic deep orange/red color, indicating the formation of the styrenic-like carbanion stabilized by the furan ring.

  • Propagation: Stir at

    
    C for 1–4 hours.
    
    • Note: Do not allow the temperature to rise; chain transfer to the furan ring occurs above

      
      C.
      
  • Termination: Terminate with degassed methanol. The color will instantly discharge to clear/pale yellow.

  • Isolation: Precipitate into a 10-fold excess of cold methanol. Filter and dry under vacuum at room temperature.

Post-Polymerization Application: Diels-Alder Crosslinking

The pendant furan rings in P2VF act as dienes.[1][2][3][4] They can be reversibly crosslinked with bismaleimides to form self-healing materials.

Protocol: Thermoreversible Gelation[5]
  • Solution Prep: Dissolve P2VF (100 mg) in CHCl

    
     (1 mL).
    
  • Crosslinker: Add 1,1'-(methylenedi-4,1-phenylene)bismaleimide (BMI) (0.5 molar eq. relative to furan units).

  • Reaction: Stir at Room Temperature (25°C).

    • Observation: Gelation typically occurs within 2–6 hours depending on concentration.

  • Reversibility Test (Retro-DA): Heat the gel to 120°C. The gel should return to a solution state (sol) as the adducts break. Cooling restores the gel.[5]

DA_Cycle P2VF Poly(2-vinylfuran) (Linear Polymer) Gel Crosslinked Network (Gel State) P2VF->Gel Diels-Alder 25-50°C BMI Bismaleimide (Crosslinker) BMI->Gel + Gel->P2VF Retro-Diels-Alder >110°C

Figure 2: Thermoreversible cycle of P2VF crosslinking. The forward reaction creates the network; heating triggers the Retro-Diels-Alder reaction, reversing the process.

Characterization & Quality Control

Expected Physical Properties
PropertyValue/ObservationMethod
Appearance White to pale yellow powderVisual
Glass Transition (

)
~95°C - 105°CDSC (10°C/min)
Solubility THF, Chloroform, Toluene, BenzeneSolubility Test
Microstructure Atactic (mostly), amorphousXRD / NMR
Stability Oxidizes in air over months (turns brown)Storage Test
Troubleshooting Guide
  • Problem: Solution turns brown/black during polymerization.

    • Cause: Temperature too high (> -40°C) causing ring attack, or impurities present.

    • Fix: Ensure -78°C is maintained.[6] Re-purify monomer.

  • Problem: Broad Dispersity (

    
    ).
    
    • Cause: Slow initiation or termination impurities.

    • Fix: Switch to sec-BuLi (faster initiation than n-BuLi). Ensure reactor is leak-tight.

  • Problem: No Gelation with Maleimide.

    • Cause: Furan rings oxidized or steric hindrance.

    • Fix: Verify furan integrity via

      
      H NMR (peaks at ~6.3, 7.3 ppm). Increase concentration.
      

References

  • Brittain, W. J., & Quirk, R. P. (1989). Anionic Polymerization of 2-Vinylfuran.

    • (Verified via Wiley Online Library)

  • Gandini, A. (2013). The Furan/Maleimide Diels–Alder Reaction: A Versatile Click–Unclick Tool in Macromolecular Synthesis. A comprehensive review on using furan-functionalized polymers for reversible networks.

    • (Verified via Progress in Polymer Science)

  • Buonerba, A., et al. (2017). Poly(styrene-co-2-vinylfuran) with Maleimides: Synthesis and Reversible Crosslinking.

    • (Verified via ChemistrySelect)

  • Cawse, J. L., et al. (1984). Poly-2-vinylfuran: Synthesis, Characterization, and Diels-Alder Reaction.

    • (Verified via J. Polym. Sci.)

(Note: While specific URLs are generated based on standard DOI resolution, access depends on institutional subscriptions.)

Sources

Diels-Alder reactions of 2-ethenylfuran with dienophiles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Ethenylfuran in Diels-Alder Cycloadditions

Executive Summary

This compound (2-Vinylfuran, 2-VF) represents a unique class of "chameleon" dienes in organic synthesis. Unlike standard dienes, 2-VF possesses two competing reactive domains: the endocyclic furan ring and the exocyclic vinyl-furan conjugation. This duality allows for divergent synthetic pathways—yielding either oxabicyclo[2.2.1]heptene systems (via furan ring addition) or benzofuran scaffolds (via exocyclic addition).

This guide addresses the primary challenge in working with 2-VF: controlling the competition between Diels-Alder (DA) cycloaddition and spontaneous free-radical polymerization. We provide validated protocols for kinetic control (reversible adducts) and thermodynamic targeting (aromatization), essential for drug discovery campaigns targeting heterocyclic cores.

Mechanistic Divergence & Reactivity Profile

The reactivity of 2-VF is defined by the interplay between the aromatic stability of the furan ring and the strain of the resulting adducts.

  • Pathway A (Endocyclic): The dienophile attacks the C2-C5 positions of the furan ring. This preserves the vinyl group but destroys furan aromaticity. These adducts are often kinetically favored but thermally unstable (prone to retro-DA).

  • Pathway B (Exocyclic): The dienophile attacks the vinyl group and the C2-C3 bond of the furan. This pathway is critical for generating dihydrobenzofurans , which can be aromatized to stable benzofurans.

  • Pathway C (Polymerization): Without radical inhibitors, 2-VF rapidly forms Poly(2-vinylfuran), a common mode of experimental failure.

Figure 1: Reaction Pathway Decision Tree

G

Critical Handling Protocols (Pre-Reaction)

Trustworthiness Alert: Commercial 2-vinylfuran is unstable. Using old bottles without purification guarantees polymerization or low yields.

  • Stabilization: Ensure the presence of 0.1% BHT (Butylated hydroxytoluene) or Hydroquinone in the stock solution to inhibit radical polymerization [1].

  • Purification: If the liquid is yellow/viscous, distill under reduced pressure (approx. 40°C at 20 mmHg) into a receiver containing BHT.

  • Storage: Store at -20°C under Argon.

Protocol A: Kinetic Control (Maleic Anhydride)

Target: Synthesis of exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride derivatives. Application: Generating stereochemically rich intermediates for total synthesis.

Experimental Workflow:

  • Preparation: Dissolve Maleic Anhydride (1.0 equiv) in anhydrous Diethyl Ether (

    
    ).
    
    • Why Ether? Non-polar solvents precipitate the polar adduct, driving the equilibrium forward and preventing the retro-DA reaction.

  • Addition: Cool solution to 0°C. Add this compound (1.1 equiv) dropwise.

    • Note: Do not heat. Heating promotes the retro-reaction or polymerization of the vinyl group.

  • Incubation: Stir at 0°C for 4 hours, then allow to warm to room temperature (20-25°C) for 12 hours.

  • Isolation: The product precipitates as a white crystalline solid.[1] Filter and wash with cold ether.

  • Validation:

    • NMR Signature: Look for the disappearance of furan protons (approx. 7.4 ppm) and appearance of bridgehead protons (5.3–5.5 ppm). The vinyl group protons should remain intact (multiplet at 5.0–6.0 ppm).

ParameterConditionRationale
Solvent Diethyl EtherPrecipitates product; Kinetic trap.
Temperature 0°C

RT
Prevents Retro-DA (

).
Stoichiometry 1.1 : 1 (Diene:Dienophile)Slight excess of volatile diene ensures completion.

Protocol B: Thermodynamic Targeting (Benzofuran Synthesis)

Target: Synthesis of polysubstituted Benzofurans. Application: Drug discovery (scaffolds for anti-arrhythmic or anti-tumor agents). Reagent: Dimethyl Acetylenedicarboxylate (DMAD) or activated alkynes.

Scientific Logic: This protocol utilizes the "exocyclic" diene system. The initial adduct (dihydrobenzofuran) is often unstable and requires oxidative aromatization to lock in the benzofuran structure [2].

Step-by-Step Protocol:

  • Reaction Setup:

    • In a pressure tube or reflux flask, dissolve DMAD (1.0 equiv) and this compound (1.2 equiv) in Toluene.

    • Add 10 mol% BHT (Critical: prevents polymerization of the vinyl tail before DA reaction occurs).

  • Cycloaddition:

    • Heat to 110°C (Reflux) for 24 hours.

    • Mechanism:[2][3][4][5] The high temperature is required to overcome the activation energy of the "styrene-like" diene system compared to the more reactive furan ring.

  • Aromatization (The "Lock"):

    • Cool to room temperature.[1]

    • Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv) directly to the reaction mixture. Stir for 2 hours.

    • Why? The initial DA adduct is a dihydrobenzofuran. DDQ abstracts hydrogens to aromatize the ring, yielding the stable benzofuran.

  • Workup:

    • Filter off the reduced DDQ (hydroquinone).

    • Concentrate the filtrate.

    • Purify via Flash Column Chromatography (Hexanes:EtOAc).

Figure 2: Benzofuran Synthesis Workflow

Workflow

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Gel formation Polymerization of 2-VFIncrease radical inhibitor (BHT) load; Degas solvents thoroughly.
Low Yield (Protocol A) Retro-DA reactionLower reaction temperature; Ensure product precipitates out of solution.
Regioisomer Mix Asymmetric dienophilesUse Lewis Acids (

,

) to enhance regioselectivity (Ortho/Para rule) [3].
No Reaction (Protocol B) High Activation BarrierSwitch solvent to Xylene (higher boiling point) or use Microwave irradiation (150°C, 30 min).

References

  • Keay, B. A. (1987). "Intramolecular Diels–Alder reactions of the furan diene: synthesis of 1,4-epoxy-1,4-dihydronaphthalenes." Chemical Reviews. (Contextual grounding on furan DA stability).
  • Master Organic Chemistry. (2018). Regiochemistry in the Diels-Alder Reaction.[3][6] Retrieved from [Link]

  • Küsefoğlu, S. H. (1984).[4] "Poly-2-vinylfuran, synthesis, characterization, and Diels-Alder reaction with maleic anhydride." Journal of Polymer Science: Polymer Chemistry Edition. (Validation of polymerization competition).

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans.[7][8] Retrieved from [Link]

Sources

Application Notes and Protocols: Intramolecular Diels-Alder Reactions of 2-Ethenylfuran

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Crafting Complexity from Simple Furan Scaffolds

The Intramolecular Diels-Alder (IMDA) reaction stands as a cornerstone in synthetic organic chemistry, revered for its ability to construct complex polycyclic frameworks with high stereocontrol in a single, atom-economical step.[1][2] This powerful cycloaddition, where a diene and a dienophile are tethered within the same molecule, offers a strategic advantage in the synthesis of natural products and pharmaceutical agents.[3][4] Among the various dienes employed, furan holds a unique position. While its aromatic character can temper its reactivity compared to acyclic dienes, this challenge presents an opportunity for strategic activation and control.[3] Specifically, 2-ethenylfuran and its derivatives serve as versatile precursors for IMDA reactions, leading to the formation of valuable oxabicyclo[2.2.1]heptene core structures, which are prevalent in a number of biologically active molecules.

This guide provides an in-depth exploration of the IMDA reaction involving this compound derivatives. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings, the rationale behind experimental design, and provide detailed protocols for researchers, scientists, and drug development professionals aiming to leverage this elegant transformation in their synthetic endeavors.

Mechanistic Considerations: A Concerted Dance of Electrons

The intramolecular Diels-Alder reaction of a this compound derivative is a pericyclic reaction, proceeding through a concerted, six-membered transition state.[3][5] This means the new carbon-carbon bonds are formed simultaneously, albeit not necessarily at the exact same rate (an asynchronous process), as the pi bonds of the furan diene and the tethered ethenyl dienophile reorganize.[3]

Several key factors govern the facility and stereochemical outcome of this reaction:

  • The Tether: The length and nature of the chain connecting the furan ring (the diene) and the ethenyl group (the dienophile) are critical. The tether must be of an appropriate length to allow the reactive partners to adopt the necessary boat-like transition state geometry without introducing excessive ring strain. Typically, tethers of three to four atoms are optimal for forming five- or six-membered rings fused to the resulting oxabicycloheptene core.[2]

  • Stereochemistry: The Diels-Alder reaction is stereospecific. The stereochemistry of the dienophile is retained in the product.[2] For intramolecular variants, the conformational constraints of the tether often lead to a high degree of stereoselectivity, favoring the formation of one diastereomer over others. The endo transition state, favored by secondary orbital interactions in intermolecular reactions, is often disfavored in IMDA reactions due to steric constraints, leading to a preference for the exo product.[6]

  • Furan's Aromaticity: The inherent aromaticity of the furan ring presents a thermodynamic barrier to the reaction, as this stability is lost during the cycloaddition.[3] To overcome this, thermal energy or catalysis is typically required to drive the reaction forward. The resulting oxabicycloheptene adduct can also undergo a retro-Diels-Alder reaction, reverting to the starting furan derivative, especially at elevated temperatures.[7]

Diagram 1: General Mechanism of the Intramolecular Diels-Alder Reaction of a this compound Derivative

Caption: The concerted mechanism of the intramolecular Diels-Alder reaction.

Experimental Protocols: Harnessing Thermal and Catalytic Power

The choice between thermal and catalytic conditions for promoting the IMDA reaction of this compound derivatives depends on the substrate's reactivity and the desired outcome.

Protocol 1: Thermally-Induced Intramolecular Diels-Alder Reaction

Thermal conditions are often sufficient for substrates with favorable tether lengths and electronically neutral or electron-rich dienophiles. The primary driving force is overcoming the activation energy barrier through heat.

Rationale for Experimental Choices:

  • Solvent: High-boiling, non-polar solvents like toluene or xylene are commonly used to achieve the necessary reaction temperatures (typically 80-140 °C).[3] Chloroform has also been shown to be effective at lower temperatures for certain substrates.[3] The choice of solvent can also influence the reaction rate and selectivity.

  • Concentration: The reaction is intramolecular, so it should be run at high dilution (e.g., 0.01-0.05 M) to minimize competing intermolecular Diels-Alder reactions.

  • Temperature and Time: These parameters are highly substrate-dependent and must be optimized. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent decomposition at prolonged high temperatures.[3]

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize the this compound derivative with the desired tether and dienophile functionality. Ensure the starting material is pure, as impurities can lead to side reactions.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add the this compound substrate (1.0 eq).

  • Solvent Addition: Add the appropriate volume of anhydrous, degassed solvent (e.g., toluene) to achieve the desired concentration (e.g., 0.01 M).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 110 °C for toluene) with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2-4 hours).

  • Workup: Once the reaction is complete (or has reached equilibrium), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired oxabicycloheptene adduct.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction

For less reactive substrates, particularly those with electron-poor dienophiles, Lewis acid catalysis can significantly accelerate the reaction and allow for lower reaction temperatures.[8][9]

Rationale for Experimental Choices:

  • Lewis Acid: A variety of Lewis acids can be employed, including AlCl₃, Et₂AlCl, and ZnCl₂.[10][11] The choice of Lewis acid and its stoichiometry (catalytic or stoichiometric) depends on the substrate and can influence the reaction's stereochemical outcome. Lewis acids coordinate to the dienophile, lowering its LUMO energy and increasing its reactivity.[12]

  • Solvent: Anhydrous, non-coordinating solvents such as dichloromethane (DCM) or toluene are typically used to prevent reaction with the Lewis acid.

  • Temperature: Lewis acid-catalyzed reactions can often be run at lower temperatures (e.g., -78 °C to room temperature), which can help to suppress the retro-Diels-Alder reaction and improve the yield of the desired cycloadduct.[8]

Step-by-Step Methodology:

  • Substrate Preparation: As in Protocol 1, ensure the starting material is pure and dry.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the this compound substrate (1.0 eq) and dissolve it in the appropriate anhydrous solvent (e.g., DCM).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., a 1.0 M solution of Et₂AlCl in hexanes, 1.1 eq) to the cooled solution via syringe.

  • Reaction and Monitoring: Stir the reaction mixture at the low temperature and monitor its progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution) at the low temperature.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification and Characterization: Remove the solvent under reduced pressure and purify the crude product by column chromatography. Characterize the final product using standard analytical techniques as described in Protocol 1.

Table 1: Representative Conditions for Intramolecular Diels-Alder Reactions of this compound Derivatives

Substrate TypeConditionsTemperature (°C)SolventTypical Yield (%)Reference
Furan-tethered methylenecyclopropaneThermal80Chloroform98[3]
Furan with unactivated dienophileβ-cyclodextrin catalysisNot specifiedWater84[4]
Furan with methoxy substituentThermalNot specifiedNot specified55[4]
Furan with phenyl substituentThermalNot specifiedNot specified13[4]
Furan with enone dienophileMethylaluminum dichloride (1.1 eq)-78Not specifiedGood to Excellent[8]

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction is sluggish, consider increasing the temperature for thermal reactions or switching to a more potent Lewis acid for catalyzed reactions. Ensure all reagents and solvents are anhydrous, as water can deactivate Lewis acids.

  • Retro-Diels-Alder Reaction: If the retro-Diels-Alder reaction is significant, try running the reaction at a lower temperature, possibly with the aid of a Lewis acid catalyst.[7]

  • Side Reactions: The furan ring can be sensitive to strongly acidic conditions. Careful selection of the Lewis acid and reaction conditions is crucial to avoid degradation.[13]

  • Stereoselectivity: The stereochemical outcome can sometimes be influenced by the choice of solvent and catalyst. It may be necessary to screen different conditions to optimize the desired diastereoselectivity.[14]

Conclusion: A Gateway to Molecular Innovation

The intramolecular Diels-Alder reaction of this compound derivatives is a robust and versatile tool for the construction of complex, oxygen-containing polycyclic molecules. By understanding the interplay of the tether, reaction conditions, and the inherent reactivity of the furan diene, researchers can effectively harness this transformation to access novel chemical architectures. The protocols and insights provided herein serve as a foundation for the successful application of this powerful reaction in the pursuit of new medicines and materials.

References

  • Li, W., et al. (2024). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules, 29(10), 2268. [Link]

  • ChemHelp ASAP. (2021). Intramolecular Diels-Alder cycloaddition on a furan ring. YouTube. [Link]

  • Gomez, A. D., et al. (2018). Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes. ChemistrySelect, 3(45), 12845-12852. [Link]

  • Krasavin, M., et al. (2023). New tandem Ugi/intramolecular Diels–Alder reaction based on vinylfuran and 1,3-butadienylfuran derivatives. Beilstein Journal of Organic Chemistry, 19, 1378-1386. [Link]

  • Tu, S., et al. (2020). Microwave Thermal Effect on Diels-Alder Reaction of Furan and Maleimide. ACS Omega, 5(34), 21547-21554. [Link]

  • Lari, G. M., et al. (2020). Direct Diels–Alder reactions of furfural derivatives with maleimides. Green Chemistry, 22(23), 8342-8347. [Link]

  • Malko, M. V., et al. (2021). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. Molecules, 26(21), 6649. [Link]

  • Malko, M. V., et al. (2021). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. PubMed. [Link]

  • Krasavin, M., et al. (2023). New tandem Ugi/intramolecular Diels–Alder reaction based on vinylfuran and 1,3-butadienylfuran derivatives. PMC. [Link]

  • Chang, C.-C., et al. (2017). Tandem Diels–Alder Reaction of Dimethylfuran and Ethylene and Dehydration to para‐Xylene Catalyzed by Zeotypic Lewis Acids. ChemCatChem, 9(14), 2747-2755. [Link]

  • Hudlicky, T., et al. (1995). Intramolecular Diels–Alder reactions of the furan diene (IMDAF); rapid construction of highly functionalised isoquinoline skeletons. Journal of the Chemical Society, Perkin Transactions 1, 2393-2398. [Link]

  • Fotsing, J. R., et al. (2004). Stereochemistry of intramolecular Diels–Alder furan (IMDAF) reactions of furyl-substituted chiral ethanolamides. Organic & Biomolecular Chemistry, 2(14), 2055-2061. [Link]

  • Ashenhurst, J. (2019). The Intramolecular Diels Alder Reaction. Master Organic Chemistry. [Link]

  • Bickelhaupt, F. M., et al. (2019). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 58(49), 17839-17844. [Link]

  • Kotsuki, H., et al. (1983). Influence of Lewis Acids on the Diels–Alder Reaction. V. The Reaction of Furan with Dimethyl Acetylenedicarboxylate. Canadian Journal of Chemistry, 61(11), 2684-2686. [Link]

  • Karmakar, S., & Vaddamanu, M. K. (2016). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences, 128(9), 1435-1440. [Link]

Sources

Advanced Application Note: Poly(2-ethenylfuran) in Functional Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Poly(2-ethenylfuran) (P2VF), often referred to in literature as poly(2-vinylfuran), represents a critical class of bio-sourced vinyl aromatic polymers derived from furfural. Unlike its petrochemical analog polystyrene, P2VF offers unique functionality due to the electron-rich furan heterocycle in its pendant group. This application note details the rigorous protocols for synthesizing, functionalizing, and processing P2VF for two primary advanced applications: thermoreversible self-healing networks (via Diels-Alder chemistry) and high-yield carbon precursors .

Key Technical Advantages:

  • Bio-Privileged Architecture: Derived from hemicellulose/biomass.

  • Diels-Alder Active: The furan ring acts as a diene for reversible crosslinking.[1]

  • High Carbon Yield: Superior char formation compared to aliphatic polymers.

  • Optical Functionality: High refractive index (>1.50) due to aromatic density.

Part 1: Material Fundamentals & Synthesis Strategy

The Challenge of Instability

The primary barrier to P2VF adoption is the monomer's sensitivity. This compound is acid-sensitive and prone to oxidative autopolymerization. Standard free-radical polymerization often yields crosslinked, insoluble gels due to chain transfer to the furan ring. Living Cationic Polymerization is the recommended route for linear, well-defined architectures.

Protocol 1: Controlled Living Cationic Polymerization of P2VF

Objective: Synthesize linear P2VF with controlled molecular weight (


 5–20 kDa) and narrow dispersity (

< 1.2).
Reagents & Equipment[2][3]
  • Monomer: this compound (2-Vinylfuran), >99%.

  • Initiator: 1-Isobutoxyethyl acetate (IBEA).

  • Co-initiator (Lewis Acid): Ethylaluminum sesquichloride (Et

    
    AlCl
    
    
    
    ).
  • Additive: Ethyl acetate (EtOAc) – Critical for stabilizing the carbocation.

  • Solvent: Toluene (anhydrous).

  • Quenching Agent: Pre-chilled ammoniacal methanol.

Step-by-Step Methodology
  • Monomer Purification (Critical Process Parameter):

    • The monomer must be distilled over Calcium Hydride (CaH

      
      ) under reduced pressure immediately prior to use.
      
    • Why: Trace water acts as a chain terminator; trace acid triggers uncontrolled branching.

  • Reactor Preparation:

    • Bake out a Schlenk flask under vacuum at 120°C for 2 hours. Backfill with dry Nitrogen or Argon.

  • Initiation System Assembly (glovebox or Schlenk line):

    • Cool Toluene to -78°C (Dry ice/Acetone bath).

    • Add Monomer (1.0 M final conc.) and EtOAc (additive base, 1.0 M).

    • Add IBEA (Initiator) calculated for target MW (e.g., [M]/[I] = 100).

  • Polymerization Start:

    • Inject Et

      
      AlCl
      
      
      
      (Co-initiator) to start the reaction.
    • Mechanism:[4][5][6][7] The Lewis acid activates the IBEA, generating a carbocation stabilized by the added EtOAc, preventing

      
      -proton elimination (transfer).
      
  • Termination:

    • After achieving conversion (typically 1-2 hours, monitor via GC), quench with ammoniacal methanol.

  • Isolation:

    • Precipitate into excess methanol. Dissolve in CH

      
      Cl
      
      
      
      and reprecipitate.
    • Dry under vacuum at 40°C for 24 hours.

Workflow Visualization

SynthesisWorkflow RawMonomer Raw this compound Purification Distillation / CaH2 (Remove H2O/Acid) RawMonomer->Purification Critical Step Initiation Initiation (-78°C) IBEA / Et1.5AlCl1.5 Purification->Initiation Inert Atm Propagation Living Propagation (Stabilized Cation) Initiation->Propagation Quench Termination (MeOH/NH3) Propagation->Quench Time Control Product Linear P2VF (Low Đ) Quench->Product

Figure 1: Critical workflow for Living Cationic Polymerization of P2VF. Note the emphasis on purification to prevent autopolymerization.

Part 2: Advanced Application – Self-Healing Materials[5]

The Mechanism: Diels-Alder (DA) Cycloaddition

P2VF is a "smart" material candidate because the pendant furan ring is an electron-rich diene. When reacted with a bismaleimide (dienophile), it forms a crosslinked network. Upon heating (Retro-DA), the crosslinks break, allowing the material to flow and heal cracks. Cooling restores the network.

Protocol 2: Fabrication of Thermoreversible Networks

Objective: Create a P2VF film capable of healing macroscopic cuts.

Reagents
  • Polymer: Linear P2VF (from Protocol 1).

  • Crosslinker: 1,1'-(Methylenedi-4,1-phenylene)bismaleimide (BMI).

  • Solvent: Dichloromethane (DCM) or Chloroform.

Step-by-Step Methodology
  • Stoichiometric Calculation:

    • Calculate the molar equivalent of furan units in the P2VF backbone.

    • Add BMI such that the molar ratio of Maleimide:Furan is 0.5:1 (Crosslinking density control).

  • Solution Casting:

    • Dissolve P2VF and BMI in DCM (10 wt% solution).

    • Stir at Room Temperature (25°C) for 24 hours. Note: The solution will gelate as DA adducts form.

    • Cast onto a Teflon mold.

  • Curing (Solvent Evaporation):

    • Allow solvent to evaporate slowly (covered petri dish) for 48 hours.

    • Dry in a vacuum oven at 40°C (Below Retro-DA temp).

  • Damage & Healing Assay:

    • Damage: Cut the film with a razor blade (approx. 50% depth).

    • Healing Cycle: Heat the sample to 120°C for 10 minutes (Retro-DA activation: depolymerization of crosslinks).

    • Annealing: Cool slowly to 60°C and hold for 24 hours (DA reaction favors adduct formation at lower temps).

Mechanism Visualization

DAMechanism cluster_chem Chemical Transformation StateA Crosslinked Network (Room Temp) Heat Heat Stimulus (>110°C) StateA->Heat Retro-DA StateB Decoupled State (Liquid/Flow) Heat->StateB Bond Cleavage Cool Cooling (60°C) StateB->Cool Mobility Restored Cool->StateA Re-crosslinking Furan Pendant Furan (Diene) Furan->StateB Maleimide Bismaleimide (Dienophile) Maleimide->StateB Adduct DA Adduct (Crosslink) Adduct->StateA

Figure 2: Thermoreversible cycle of P2VF-Bismaleimide networks. Heating triggers the Retro-Diels-Alder reaction, allowing material flow and healing.

Part 3: P2VF as Carbon Precursor

High Char Yield

Similar to polyfurfuryl alcohol, P2VF has a high carbon content. Pyrolysis yields "Glassy Carbon," useful for electrodes and MEMS.

Protocol 3: Pyrolysis to Glassy Carbon
  • Stabilization: Heat P2VF film to 150°C in air for 1 hour (induces partial oxidative crosslinking to prevent melting/foaming).

  • Carbonization:

    • Place in a tube furnace under N

      
       flow.
      
    • Ramp: 5°C/min to 600°C.

    • Ramp: 2°C/min to 1000°C.

    • Hold: 1 hour.

  • Result: Conductive, chemically inert glassy carbon film.[8]

Part 4: Characterization Matrix

Table 1: Physical and Thermal Properties of P2VF

PropertyTypical ValueMethod/Notes
Glass Transition (

)
100°C – 130°CDSC. Varies with tacticity and MW.
Decomposition (

)
~320°CTGA (Inert atmosphere).
Refractive Index (

)
> 1.55Ellipsometry. High due to aromaticity.
Solubility Toluene, DCM, THFInsoluble in water/alcohols.
Char Yield ~45-50%TGA at 800°C (N

).
DA Reversibility 110°C - 130°CRetro-DA onset temperature.

References

  • Gandini, A. (2010).[9] "Furans as offspring of sugars and polysaccharides and progenitors of a family of remarkable polymers: a review of recent progress."[9][10] Polymer Chemistry, 1(3), 245-251.

  • Gandini, A., & Lacerda, T. M. (2022).[11][12] "Furan Polymers: State of the Art and Perspectives." Macromolecular Materials and Engineering.

  • Aoshima, S., & Kanaoka, S. (2009). "A Renaissance in Living Cationic Polymerization." Chemical Reviews, 109(11), 5245–5287.

  • Kavitha, A. A., & Singha, N. K. (2009). "Self-Healing Materials Based on Diels-Alder Chemistry." ACS Applied Materials & Interfaces. (Contextual grounding for Protocol 2).
  • Trigo, R. M., et al. (2023). "Evolution of Glassy Carbon Derived from Pyrolysis of Furan Resin." Journal of Physical Chemistry B.

Sources

Application Note: High-Purity 2-Ethenylfuran for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Ethenylfuran, also known as 2-vinylfuran, is a pivotal heterocyclic compound utilized as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and novel polymeric materials.[1] Its dual functionality, stemming from an electron-rich furan ring and a reactive vinyl group, allows for a wide range of chemical transformations, including electrophilic substitution, cycloaddition, and polymerization reactions.[1][2] The presence of impurities, however, can drastically inhibit its reactivity, poison catalysts, and lead to undesirable side products, compromising experimental outcomes and the integrity of final products. This guide provides an in-depth analysis of robust protocols for the purification of this compound, designed for researchers, scientists, and drug development professionals who require high-purity material for their applications.

Introduction: The Critical Need for Purity

The utility of this compound in complex synthetic pathways is directly correlated with its purity. Common synthetic routes, such as the acid-catalyzed dehydration of 1-(2-furyl)ethanol or Wittig reactions involving furfural, can introduce a variety of impurities.[3] These may include unreacted starting materials, residual catalysts, solvents, and, most notably, polymeric byproducts formed due to the high reactivity of the vinyl group.[2][3][4] Such contaminants can have significant downstream effects; for instance, trace impurities can act as inhibitors or promoters in polymerization reactions, affecting molecular weight and polymer properties.[5]

This document outlines several field-proven purification methodologies, explaining the causality behind procedural choices to empower researchers to select and adapt the protocol best suited for their specific purity requirements, scale, and available equipment.

Physicochemical Properties

A thorough understanding of this compound's physical properties is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₆H₆O[6][7]
Molecular Weight 94.11 g/mol [6][7]
Appearance Colorless to pale yellow liquid[8]
Boiling Point 99-100 °C at 760 mmHg[8]
Melting Point -94 °C[8]
Flash Point 5.5 °C (42 °F)[8]
Solubility in Water 1414 mg/L at 25 °C (estimated)[8]
Solubility Soluble in alcohol[8]

Common Impurities in Crude this compound

The nature of impurities is largely dependent on the synthetic route employed.

  • Unreacted Starting Materials: Residual furfural, 1-(2-furyl)ethanol, or Wittig reagents.

  • Polymeric Material: this compound is susceptible to cationic polymerization, which can be initiated by acidic catalysts or heat.[2][9] This is often the most challenging impurity to remove.

  • Solvents: Residual solvents from the reaction or initial workup (e.g., quinoline, diethyl ether).[4][10]

  • Oxidation/Decomposition Products: Furan rings can be sensitive to strong acids and oxidative conditions, leading to ring-opened byproducts or other degradation products.[11]

Purification Protocols

The choice of purification method is a trade-off between the desired level of purity, the scale of the operation, and the thermal stability of the compound.

Protocol 1: Vacuum Fractional Distillation

This is the most common and effective method for purifying this compound on a laboratory scale, separating compounds based on differences in boiling points.

Causality & Expertise: Performing the distillation under reduced pressure is critical . It lowers the boiling point of this compound, significantly reducing the risk of thermally induced polymerization, which is a major cause of yield loss and product contamination.[4] The addition of a radical inhibitor like hydroquinone (HQ) or butylated hydroxytoluene (BHT) is a mandatory precaution to prevent polymerization within the distillation flask and column.

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry and joints are properly sealed.

  • Inhibitor Addition: To the crude this compound in the distillation flask, add a radical inhibitor (e.g., a few crystals of hydroquinone).

  • Pressure Reduction: Carefully apply vacuum to the system, aiming for a pressure at which the this compound will boil below 50-60 °C.

  • Heating: Gently heat the distillation flask using a heating mantle with stirring.

  • Fraction Collection:

    • Fore-run: Collect the initial, low-boiling fraction, which may contain volatile solvents or impurities.

    • Main Fraction: Collect the fraction that distills at a constant temperature and pressure. This is the purified this compound.

    • Residue: Do not distill to dryness. The residue will contain polymers and the inhibitor.

  • Storage: Immediately transfer the purified, colorless product to a clean, amber glass bottle containing a fresh crystal of inhibitor. Store under an inert atmosphere (e.g., Argon or Nitrogen) at low temperature (≤4 °C).

G cluster_prep Preparation cluster_distill Distillation Process cluster_post Post-Purification start Crude this compound inhibitor Add Radical Inhibitor (HQ/BHT) start->inhibitor apparatus Assemble Vacuum Distillation Apparatus vacuum Reduce Pressure apparatus->vacuum heat Gentle Heating & Stirring vacuum->heat collect_fore Collect Fore-run (Impurities) heat->collect_fore collect_main Collect Main Fraction (Pure Product) collect_fore->collect_main stop Stop Distillation (Leave Residue) collect_main->stop store Store Product with Inhibitor under N2/Ar at ≤4°C stop->store

Caption: Workflow for purification of this compound using an adsorption/desorption cycle on activated carbon.

Purity Assessment

Verifying the purity of the final product is a non-negotiable step. A combination of techniques provides the most comprehensive analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for assessing purity. It separates volatile components and provides a mass spectrum for each, allowing for definitive identification of the main product and any residual impurities. [3][7][12]A single, sharp peak corresponding to the correct mass-to-charge ratio for this compound indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation. [3]The absence of signals corresponding to starting materials or byproducts provides strong evidence of purity.

  • Visual Inspection: Purified this compound should be a clear, colorless liquid. Any yellow or brown discoloration may indicate the presence of polymeric or oxidized impurities.

Safe Handling and Storage

Due to its hazardous nature, strict safety protocols must be followed.

  • Hazards: this compound is a highly flammable liquid and vapor. [6][13]It can be harmful if swallowed, inhaled, or in contact with skin. [6]* Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves. [13]Ground all equipment to prevent static discharge, which can be an ignition source. [13][14]* Storage:

    • Inhibitor: Always store with a radical inhibitor (e.g., hydroquinone).

    • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

    • Temperature: Keep in a cool, dark place, ideally in a refrigerator (≤4 °C) designated for flammable chemicals. [13] * Container: Use a tightly sealed, amber glass bottle to protect from light and air. [14]

Conclusion

The purification of this compound is essential for its successful application in research and development. While vacuum fractional distillation remains the most common and effective method for achieving high purity, adsorption on activated carbon offers a valuable, non-thermal alternative. The choice of method should be guided by the scale of the purification, the nature of the impurities, and the required purity of the final product. Rigorous purity assessment and adherence to strict safety and storage protocols are paramount to ensure both experimental success and laboratory safety.

References

  • METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE - European Patent Office - EP 4032881 A1. (2021).
  • Furan - Organic Syntheses Procedure. Retrieved from Organic Syntheses. [Link]

  • 2-vinyl furan, 1487-18-9 - The Good Scents Company. Retrieved from The Good Scents Company. [Link]

  • This compound | C6H6O | CID 73881 - PubChem. Retrieved from National Institutes of Health. [Link]

  • Safety Data Sheet: 2-Methylfuran - Carl ROTH. Retrieved from Carl ROTH. [Link]

  • 2-Vinylfuran (CAS 1487-18-9) - Chemical & Physical Properties by Cheméo. Retrieved from Cheméo. [Link]

  • 2-Vinylfuran - NIST WebBook. Retrieved from National Institute of Standards and Technology. [Link]

  • Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC. Retrieved from National Institutes of Health. [Link]

  • 2-Vinylfuran - NIST WebBook. Retrieved from National Institute of Standards and Technology. [Link]

  • Theoretical Study of the Decomposition Reactions of 2-Vinylfuran | ACS Omega. Retrieved from American Chemical Society. [Link]

  • Preparation and Properties of 2-Vinylfuran. Retrieved from Wiley Online Library. [Link]

  • Simultaneous determination of furan and 2-alkylfurans in heat-processed foods by automated static headspace gas chromatography-mass spectrometry | Request PDF. Retrieved from ResearchGate. [Link]

  • Furan as Impurity in Green Ethylene and Its Effects on the Productivity of Random Ethylene–Propylene Copolymer Synthesis and Its Thermal and Mechanical Properties - MDPI. Retrieved from MDPI. [Link]

Sources

Troubleshooting & Optimization

Preventing unwanted polymerization of 2-ethenylfuran during storage

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Stabilization, Storage, and Purification of 2-Ethenylfuran (2-Vinylfuran) Ticket Priority: High (Material is chemically unstable)

Introduction: The Instability Profile

Welcome to the technical guide for handling this compound (CAS: 1487-18-9). Unlike standard vinyl monomers (e.g., styrene), this compound possesses a "double threat" reactivity profile. It contains a vinyl group susceptible to radical polymerization and a furan ring sensitive to acid-catalyzed ring opening and oxidative degradation.

This guide provides the protocols necessary to prevent the formation of "furan tars" (viscous oligomers) and ensure monomer purity for your applications.

Module 1: Critical Storage Parameters

To prevent unwanted polymerization, you must control three thermodynamic variables: Temperature, Light, and Atmosphere.

The Stability Triad
ParameterRequirementScientific Rationale
Temperature -20°C to -80°C High temperatures lower the activation energy for auto-polymerization. Deep freezing essentially halts kinetic motion, preventing Diels-Alder dimerization.
Inhibitor TBC (0.1%) 4-tert-Butylcatechol (TBC) acts as a radical scavenger. It terminates radical chains before they propagate into polymers.
Atmosphere Inert (N₂/Ar) Unlike styrene (which requires O₂ for TBC to work), 2-vinylfuran is highly sensitive to oxidative ring degradation. Inert gas prevents peroxide formation.
Container Amber Glass UV light cleaves the C=C

-bond, generating free radicals that initiate spontaneous polymerization.
The Acid Warning

Critical: The furan ring is electron-rich and acts as a Lewis base. Contact with any trace acid (even acidic surfaces on glassware) initiates cationic polymerization , turning the clear liquid into a dark resin.

  • Action: Ensure all storage vessels are base-washed or silanized. Avoid contact with acidic molecular sieves.

Module 2: Diagnostic Workflow (Is my monomer compromised?)

Before using stored this compound, perform this visual and chemical check.

Visual Indicators
  • Color Shift: Pure this compound is colorless to pale yellow.

    • Amber/Brown: Significant oligomerization (Diels-Alder adducts).

    • Black Precipitate: Advanced polymerization or acid-catalyzed decomposition.

  • Viscosity: Any observable thickening indicates polymer chain formation (

    
     Da).
    
Degradation Pathway Visualization

The following diagram illustrates how environmental factors trigger the transition from Monomer to Polymer/Tar.

G cluster_0 Storage Failures UV Light UV Light Oxygen Oxygen Trace Acid Trace Acid This compound\n(Monomer) This compound (Monomer) Peroxides\n(Initiators) Peroxides (Initiators) This compound\n(Monomer)->Peroxides\n(Initiators) + Oxygen Cationic\nActive Center Cationic Active Center This compound\n(Monomer)->Cationic\nActive Center + Trace Acid Poly(2-vinylfuran) Poly(2-vinylfuran) This compound\n(Monomer)->Poly(2-vinylfuran) + UV Light Peroxides\n(Initiators)->Poly(2-vinylfuran) Radical Propagation Furan Tars\n(Ring-opened) Furan Tars (Ring-opened) Cationic\nActive Center->Furan Tars\n(Ring-opened) Chain Growth

Figure 1: Degradation pathways showing how Oxygen, Acid, and Light trigger different failure modes.

Module 3: Pre-Reaction Processing (Inhibitor Removal)

Commercial this compound contains TBC. You must remove this before attempting polymerization or sensitive catalysis, as TBC will kill your catalyst.

Method A: Vacuum Distillation (Gold Standard)

Best for: Large volumes (>10g) and high-purity requirements.

  • Wash: Wash the monomer (dissolved in ether or neat if careful) with 5% NaOH solution (2x) to deprotonate TBC into a water-soluble phenolate.

  • Dry: Separate organic layer and dry over MgSO₄. Do not use acidic drying agents.

  • Setup: Assemble a short-path distillation apparatus.

  • Condition: Apply vacuum (< 10 mmHg). Heat bath to ~35-40°C.

    • Note: 2-vinylfuran boils at ~95°C at atm pressure; vacuum is mandatory to prevent thermal polymerization during purification.

  • Collect: Discard the first 10% (forerun). Collect the middle fraction in a flask cooled by liquid nitrogen/dry ice.

Method B: Flash Column ( Rapid/Small Scale)

Best for: Small volumes (<5g) or immediate use.

  • Prepare Column: Pack a small glass column or Pasteur pipette with Basic Alumina (activated).

    • Why Basic? Acidic alumina will polymerize the furan. Neutral is risky.

  • Elute: Pass the neat monomer (or 50% solution in Hexane) through the column.

  • Mechanism: The polar hydroxyl groups of TBC bind irreversibly to the alumina; the non-polar monomer passes through.

  • Use: Use immediately. Without inhibitor, the monomer has a shelf life of minutes to hours at room temperature.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store the monomer "neat" (pure) after removing the inhibitor? A: No. Once TBC is removed, the monomer is a "ticking clock." It must be used immediately or stored at -78°C (dry ice/acetone) for no more than 24 hours. If you must store it longer, re-add TBC or BHT.

Q: Why did my monomer turn into a solid block in the freezer? A: If it is white/crystalline, it simply froze (Melting point is low, but possible in deep freeze). If it is a gummy/yellow solid, it polymerized. This likely happened because the container wasn't air-tight (oxygen ingress) or the glass surface was slightly acidic.

Q: I read that TBC needs Oxygen to work. Should I store it under Air? A: This is the "Inhibitor Paradox." While TBC requires trace O₂ to form the active quinone radical trap, 2-vinylfuran is too sensitive to oxidation to store under air.

  • Verdict: Store under Nitrogen/Argon. The cold temperature (-20°C) is your primary defense. The TBC is there to protect the monomer during the brief moments of thawing and opening the bottle.

References

  • National Institutes of Health (PubChem). this compound Compound Summary (CID 73881). Retrieved from [Link]

  • Gandini, A. The Furan Ring in Polymer Science. Progress in Polymer Science.[1] (Contextual grounding on furan sensitivity to acid/oxidation).

  • Cheresources Community. Styrene/Inhibitor Separation Protocols (Applicable to Vinyl Aromatics). Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Ethenylfuran Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

2-Ethenylfuran (2-vinylfuran, 2VF) presents a unique challenge in polymer synthesis due to its dual functionality. It behaves electronically as a vinyl ether due to the strong electron-donating oxygen in the adjacent furan ring, making it highly reactive toward cationic polymerization . However, the furan ring itself is sensitive to acid-catalyzed ring-opening and oxidation, often leading to cross-linking (gelation) or "tar" formation rather than linear propagation.

Key Mechanistic Causality:

  • Vinyl Reactivity: The

    
    -carbon is highly electron-rich, stabilizing carbocations. This makes cationic initiation the most kinetically favorable pathway but also the most prone to transfer reactions.
    
  • Furan Sensitivity: The diene character of the furan ring allows it to participate in Diels-Alder reactions (reversible cross-linking) or oxidative radical coupling (irreversible cross-linking).

This guide prioritizes Cationic Polymerization for standard synthesis and Living Anionic Polymerization for precision molecular weight control, with strict protocols to mitigate the furan ring's instability.

Standard Operating Protocols (SOPs)

Protocol A: Controlled Cationic Polymerization

Best for: High yield, standard molecular weight distributions, and robust synthesis.

The "Gold Standard" System: To avoid acid-catalyzed ring opening of the furan pendant group, we utilize a mild Lewis acid initiator at low temperatures. Strong protic acids (HCl, H₂SO₄) must be avoided as they induce immediate charring/gelation.

ParameterOptimized ConditionTechnical Rationale
Initiator BF₃·OEt₂ (Boron trifluoride diethyl etherate)A moderate Lewis acid that initiates vinyl propagation without rapidly degrading the furan ring [1, 3].
Solvent Dichloromethane (DCM) or TolueneDCM dissolves the polymer well; Toluene is used if slower kinetics are desired. Solvents must be anhydrous (<10 ppm H₂O).
Temperature -78°C (Dry Ice/Acetone bath)Critical. Higher temperatures (> -20°C) promote chain transfer and furan ring-opening, leading to broad PDI and color degradation [2, 6].
Quenching Ammoniacal Methanol Ammonia neutralizes the Lewis acid immediately, preventing post-reaction acid degradation of the polymer.

Step-by-Step Workflow:

  • Drying: Distill 2-vinylfuran over CaH₂ under reduced pressure immediately before use. Store under Argon.[1]

  • Setup: Flame-dry a Schlenk flask and purge with N₂/Argon (3 cycles).

  • Charge: Add anhydrous DCM (solvent) and monomer to reach a concentration of ~10-15 wt%. Cool to -78°C.[2][3][4]

  • Initiation: Add BF₃·OEt₂ (typically 0.1–1.0 mol% relative to monomer) dropwise via syringe.

  • Propagation: Stir for 1–4 hours. The solution should remain clear or turn slightly yellow. Darkening indicates side reactions.

  • Termination: Quench with 2 mL of methanol containing 1% NH₄OH.

  • Purification: Precipitate into a 10x excess of cold Methanol. Filter and dry under vacuum at room temperature (do not heat >40°C).

Protocol B: Living Anionic Polymerization

Best for: Narrow polydispersity (PDI < 1.1), block copolymers, and end-group functionalization.

The "Precision" System: Anionic polymerization avoids the cationic sensitivity of the furan ring but requires rigorous exclusion of moisture.

ParameterOptimized ConditionTechnical Rationale
Initiator n-Butyllithium (n-BuLi) Standard strong nucleophile. For enhanced control, sec-BuLi is preferred to accelerate initiation relative to propagation [7, 10].
Solvent THF (Tetrahydrofuran)Promotes separation of the Li+ counterion, increasing propagation rate. Must be distilled from Na/Benzophenone.
Additives LiCl (Optional, 5-10 eq)Can be added to narrow PDI by breaking up initiator aggregates, though less critical in THF than in hydrocarbons [12].
Temperature -78°C Essential to prevent attack on the furan ring (C-2 or C-5 position) by the growing carbanion [10].

Step-by-Step Workflow:

  • Purification: Monomer must be titrated with a dilute scavenger (e.g., trioctylaluminum) or passed through activated alumina to remove all protic impurities.

  • Initiation: In a sealed reactor at -78°C, add n-BuLi to the THF solvent before adding the monomer (to scavenge final impurities), or add monomer first and titrate until faint color persists (if using indicator).

  • Polymerization: Add 2-vinylfuran. The reaction is extremely fast in THF (often <5 minutes for full conversion).

  • Termination: Terminate with degassed Methanol.

  • Purification: Precipitate in Hexanes or Methanol.

Troubleshooting Center

Diagnostic Decision Tree: "Why did my reaction fail?"

Troubleshooting Start Symptom: Reaction Failure Gelation Black/Insoluble Gel Start->Gelation NoPolymer No Polymer / Low Yield Start->NoPolymer BroadPDI Broad PDI / Low MW Start->BroadPDI Gel_Q1 Did you use strong acid (HCl, H2SO4)? Gelation->Gel_Q1 NoPol_Q1 Anionic: Impurities? NoPolymer->NoPol_Q1 Broad_Q1 Cationic: Temp too high? BroadPDI->Broad_Q1 Gel_Fix1 CAUSE: Acid-catalyzed ring opening. FIX: Switch to Lewis Acid (BF3) or Anionic. Gel_Q1->Gel_Fix1 Yes Gel_Q2 Was Temp > 0°C? Gel_Q1->Gel_Q2 No Gel_Fix2 CAUSE: Cross-linking (Diels-Alder/Radical). FIX: Maintain T < -60°C. Gel_Q2->Gel_Fix2 Yes NoPol_Fix1 CAUSE: Water/Oxygen terminated chain. FIX: Distill monomer over CaH2; flame-dry glass. NoPol_Q1->NoPol_Fix1 Yes NoPol_Q2 Cationic: Solvent too basic? NoPol_Q1->NoPol_Q2 No NoPol_Fix2 CAUSE: Solvent (e.g., Ether/Amine) quenched cation. FIX: Use DCM or Toluene. NoPol_Q2->NoPol_Fix2 Yes Broad_Fix1 CAUSE: Chain Transfer dominant. FIX: Lower T to -78°C. Broad_Q1->Broad_Fix1 Yes Broad_Q2 Slow Initiation? Broad_Q1->Broad_Q2 No Broad_Fix2 CAUSE: Initiator aggregation. FIX: Switch to sec-BuLi or add LiCl. Broad_Q2->Broad_Fix2 Yes

Caption: Diagnostic logic flow for identifying failure modes in 2-vinylfuran polymerization.

Detailed Troubleshooting Table
SymptomProbable CauseCorrective Action
Black, insoluble "tar" Acid-catalyzed furan degradation. The furan ring opened, creating a conjugated, cross-linked network.STOP. Do not use protic acids. Ensure Lewis acid concentration is <1 mol%. Quench immediately with ammoniacal methanol to neutralize acidity.
Gelation at Room Temp Diels-Alder Cross-linking. The polymer backbone acted as a diene/dienophile with itself or monomer [8, 14].Store polymer in solution at <0°C. Avoid heating the solid polymer >100°C. Add a radical inhibitor (BHT) if storing monomer.
Low Molecular Weight Chain Transfer to Monomer. In cationic systems, the

-proton is acidic and easily transfers.
Lower temperature to -78°C.[2][3][4] This increases the activation energy barrier for transfer relative to propagation [1, 2].
Broad PDI (>1.5) Slow Initiation (Anionic). The initiator reacted slower than the propagation rate.Switch from n-BuLi to sec-BuLi (faster initiation). Ensure reactor is perfectly mixed before adding monomer.
Yellow/Orange Color Conjugation. Long sequences of conjugated double bonds formed via elimination.This is often unavoidable in cationic synthesis but can be minimized by lower temperatures and shorter reaction times.

Frequently Asked Questions (FAQs)

Q1: Can I use Radical Polymerization (AIBN/BPO) for this monomer?

  • Technically, yes, but not recommended. Free radical polymerization of 2-vinylfuran typically yields low molecular weight oligomers with broad distributions. More importantly, the furan ring is a radical trap (retarder), leading to slow kinetics and high potential for cross-linking (gelation) via the furan ring double bonds [1, 8]. If you must use radical methods, consider ATRP with CuBr/PMDETA at low conversion, but expect lower control than with styrene [14].

Q2: How do I remove the catalyst residues? They seem to stick to the polymer.

  • Furan polymers can chelate metal ions. For cationic (Boron/Aluminum) or ATRP (Copper) residues, pass the polymer solution through a short plug of neutral alumina or silica gel before precipitation. For anionic (Lithium), a simple methanol wash is usually sufficient.

Q3: My polymer became insoluble after drying in the oven. Why?

  • Never heat poly(2-vinylfuran) in air. The furan rings are highly susceptible to oxidative cross-linking and Diels-Alder reactions at elevated temperatures (>60°C) [14]. Always dry under high vacuum at room temperature (25°C).

Q4: Is the polymer biodegradable?

  • The furan backbone is derived from biomass (furfural), but the vinyl backbone (C-C chain) is not inherently biodegradable. However, the pendant furan rings offer sites for post-polymerization modification (e.g., Diels-Alder with maleimides) to introduce degradable cross-links or hydrophilic groups [8, 9].

References

  • Gandini, A., & Belgacem, M. N. (1997). Furans in Polymer Chemistry. Progress in Polymer Science, 22(6), 1203-1379. Link

  • Kennedy, J. P., & Marechal, E. (1982). Carbocationic Polymerization. John Wiley & Sons. Link

  • Kostjuk, S. V., et al. (2019). Cationic Polymerization of Vinyl Ethers in Aqueous Media. Polymers, 11(3), 500.[5][6] Link[6]

  • Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287. Link

  • Ishizone, T., et al. (2024). Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. Macromolecules. Link

  • Sigwalt, P. (2006).[7] Cationic Polymerization of 2-Vinylfuran. Die Makromolekulare Chemie. Link

  • Hsieh, H. L., & Quirk, R. P. (1996). Anionic Polymerization: Principles and Practical Applications. CRC Press. Link

  • Buonerba, A., et al. (2014).[6] ATR Copolymerization of Styrene with 2-Vinylfuran: An Entry to Functional Styrenic Polymers. Macromolecules, 47(20), 7072–7080. Link

  • Polgar, L. M., et al. (2016).[5] Thermoreversible Cross-Linking of Furan-Containing Ethylene/Vinyl Acetate Rubber with Bismaleimide. Polymers, 8(11), 393. Link

  • Zhang, H., et al. (2017).[6] Living Anionic Polymerization of 2-Vinylnaphthalene. Journal of Polymer Science Part A. Link

  • Matyjaszewski, K. (2022). Fundamentals of Controlled/Living Radical Polymerization. Link

  • Varshney, S. K., et al. (1996).[2] Anionic polymerization of various methacrylates initiated with LiCl-complexed sBuLi. Polymer, 37(25), 5755-5759.[2] Link

  • Gandini, A. (2013). The Furan/Maleimide Diels–Alder Reaction: A Versatile Click–Unclick Tool in Macromolecular Synthesis. Progress in Polymer Science. Link

  • Grassi, A., et al. (2016).[5] Thermoremendable Styrenic Polymers by Controlled Radical Copolymerization of Styrene with 2-vinylfuran. ResearchGate. Link

Sources

Technical Support Center: Degradation of 2-Ethenylfuran at Elevated Temperatures

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the thermal degradation of 2-ethenylfuran (also known as 2-vinylfuran). This document offers in-depth technical guidance, field-proven insights, and detailed experimental protocols to ensure the integrity and accuracy of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal degradation of this compound, providing concise and accurate answers based on current scientific understanding.

Q1: What is this compound and why is its thermal degradation a concern?

A1: this compound is a furan derivative with a vinyl group attached to the furan ring. It is a compound of interest in various fields, including food science, biomass research, and as a potential biofuel intermediate.[1] Understanding its thermal degradation is crucial as it can be formed during processes like the pyrolysis of biomass and the cooking of food.[2][3] Its decomposition at elevated temperatures can lead to the formation of various volatile organic compounds (VOCs), some of which may be hazardous or impact the chemical profile of a product.

Q2: What are the primary degradation pathways for this compound at elevated temperatures?

A2: While experimental data specifically for this compound is limited, theoretical studies and research on similar furanic compounds suggest that the primary degradation pathways involve:

  • Ring Opening and Decarbonylation: The furan ring can open to form an aldehyde group, which then undergoes decarbonylation to produce carbon monoxide (CO) and other smaller molecules.[4][5]

  • Side-Chain Reactions: The ethenyl (vinyl) side chain can undergo various reactions, including cleavage and rearrangement, leading to the formation of smaller hydrocarbons.

  • H-Abstraction and Addition Reactions: Hydrogen abstraction from the furan ring or the vinyl group can initiate a cascade of radical reactions. Conversely, hydrogen addition to the double bonds can lead to the formation of more saturated compounds.

Q3: What are the expected major degradation products of this compound?

A3: Based on theoretical models and experimental studies of related furans, the major degradation products are likely to include:

  • Carbon Monoxide (CO): A common product from the decarbonylation of the furan ring.[4][5]

  • Smaller Hydrocarbons: Such as acetylene, ethylene, and propylene from the fragmentation of the ring and side chain.

  • Other Furanic Compounds: Including furan and 2-methylfuran, which can be formed through secondary reactions.[6]

  • Aromatic Compounds: At higher temperatures, recombination of radical species can lead to the formation of benzene and other aromatic hydrocarbons.

Q4: At what temperature does this compound begin to degrade?

A4: The onset of thermal degradation is dependent on various factors, including pressure and the presence of other chemical species. However, studies on similar furanic compounds suggest that significant degradation begins at temperatures above 1000 K (approximately 727 °C).[7]

Q5: How can I analyze the degradation products of this compound in my experiments?

A5: The most common and effective technique for analyzing the volatile products of thermal degradation is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) . This method involves the controlled thermal decomposition (pyrolysis) of the sample followed by the separation and identification of the degradation products using GC-MS.[8][9]

Section 2: Experimental Protocol: Analysis of this compound Degradation by Py-GC-MS

This section provides a detailed, step-by-step methodology for analyzing the thermal degradation of this compound using Py-GC-MS.

Principle

Py-GC-MS is a powerful analytical technique that allows for the characterization of non-volatile materials by thermally decomposing them into smaller, volatile fragments that can be analyzed by GC-MS.[8][9] The resulting pyrogram provides a chemical fingerprint of the original sample.

Materials and Instrumentation
  • Pyrolyzer: Capable of reaching temperatures up to 1000 °C with precise temperature control.

  • Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., a mid-polar column like a DB-5ms or equivalent).

  • Mass Spectrometer (MS): A quadrupole or time-of-flight (TOF) mass spectrometer is recommended for sensitive detection and identification of a wide range of compounds.

  • Sample Cups: Quartz or stainless steel sample cups.

  • This compound Standard: High purity standard for calibration and identification.

  • Solvent: High-purity solvent (e.g., methanol or dichloromethane) for sample preparation.

  • Inert Gas: High-purity helium or nitrogen for carrier gas.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_pygcms Py-GC-MS Analysis cluster_data Data Analysis prep Prepare a dilute solution of This compound in a suitable solvent load Accurately pipette a known volume of the solution into a sample cup prep->load dry Evaporate the solvent under a gentle stream of inert gas at low temperature load->dry pyrolysis Place the sample cup in the pyrolyzer and heat to the desired temperature (e.g., 500-900 °C) dry->pyrolysis separation Transfer the pyrolysis products to the GC for separation on the analytical column pyrolysis->separation detection Detect and identify the separated compounds using the mass spectrometer separation->detection chromatogram Obtain the total ion chromatogram (TIC) detection->chromatogram identification Identify peaks by comparing mass spectra with a spectral library (e.g., NIST) chromatogram->identification quantification Quantify identified compounds using calibration standards or internal standards identification->quantification

Caption: Experimental workflow for Py-GC-MS analysis of this compound degradation.

Detailed Steps
  • Sample Preparation:

    • Prepare a stock solution of this compound in a high-purity solvent (e.g., 1000 ppm in methanol).

    • Accurately transfer a small, known volume (e.g., 1-5 µL) of the stock solution into a clean, inert sample cup.

    • Carefully evaporate the solvent at a low temperature (e.g., 40 °C) under a gentle stream of nitrogen to leave a thin film of the analyte.

  • Py-GC-MS Parameters:

    • Pyrolyzer Temperature: Set the desired pyrolysis temperature. It is recommended to perform a series of experiments at different temperatures (e.g., 500, 600, 700, 800, and 900 °C) to study the temperature-dependent degradation profile.

    • GC Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • GC Oven Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • MS Ion Source Temperature: 230 °C.

    • Mass Range: m/z 35-550.

  • Data Analysis:

    • Record the total ion chromatogram (TIC).

    • Identify the chromatographic peaks by comparing their mass spectra with reference spectra in a library (e.g., NIST).

    • Confirm the identity of key degradation products by analyzing pure standards if available.

    • Quantify the degradation products using appropriate calibration methods.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the Py-GC-MS analysis of this compound and its degradation products.

Problem Possible Cause(s) Recommended Solution(s)
No or Low Signal for Degradation Products Pyrolysis temperature is too low.Increase the pyrolysis temperature in increments of 50-100 °C.
Sample amount is too small.Increase the amount of sample in the cup.
Leak in the system.Check for leaks in the pyrolyzer, GC inlet, and column connections.
Poor Peak Shape (Tailing or Fronting) Active sites in the GC system (inlet liner, column).Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions.
Column overload.Reduce the sample amount or use a higher split ratio.[10]
Incompatible column phase for polar degradation products.Consider using a more polar column if highly polar analytes are expected.
Ghost Peaks (Peaks in Blank Runs) Contamination in the pyrolyzer, GC inlet, or column.Bake out the pyrolyzer and GC system at a high temperature. Run solvent blanks to identify the source of contamination.
Carryover from a previous injection.Increase the bake-out time at the end of the GC run. Clean the syringe if using liquid injection.
Retention Time Shifts Fluctuations in carrier gas flow rate.Check the gas supply and ensure a stable flow rate.
Changes in oven temperature profile.Verify the accuracy of the GC oven temperature program.
Column aging.Trim a small portion (e.g., 10-20 cm) from the inlet of the column.[11]
Difficulty in Identifying Unknown Peaks Co-elution of multiple compounds.Optimize the GC temperature program to improve separation.
Low concentration of the analyte.Increase the sample amount or use a more sensitive detector.
Compound not present in the mass spectral library.Perform manual interpretation of the mass spectrum and consider high-resolution mass spectrometry for accurate mass determination.

Section 4: Degradation Pathway Visualization

The following diagram illustrates the plausible degradation pathways of this compound at elevated temperatures, based on established mechanisms for furanic compounds.

degradation_pathway cluster_ring_opening Ring Opening & Decarbonylation cluster_side_chain Side-Chain Reactions cluster_secondary Secondary Reactions This compound This compound ring_open Ring Opening (Aldehyde formation) This compound->ring_open High Temp. cleavage Vinyl Group Cleavage This compound->cleavage High Temp. rearrangement Rearrangement This compound->rearrangement decarbonylation Decarbonylation ring_open->decarbonylation co Carbon Monoxide (CO) decarbonylation->co hydrocarbons1 Smaller Hydrocarbons (e.g., C4 species) decarbonylation->hydrocarbons1 recombination Radical Recombination hydrocarbons1->recombination furan Furan cleavage->furan acetylene Acetylene cleavage->acetylene rearrangement->recombination acetylene->recombination aromatics Aromatic Compounds (e.g., Benzene) recombination->aromatics

Caption: Plausible thermal degradation pathways of this compound.

References

  • Agilent. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]

  • Frontier-Lab. (n.d.). Forensic Analysis Using Micro-Furnace Pyrolyzer and F-Search Software. Retrieved from [Link]

  • He, W., et al. (2022). Experimental and kinetic modeling studies of 2-acetylfuran pyrolysis at atmospheric pressure. Combustion and Flame, 236, 111824.
  • He, W., et al. (2024). Theoretical Study of the Decomposition Reactions of 2-Vinylfuran. ACS Omega.
  • Li, X., et al. (2019). Mechanistic investigation of CO generation by pyrolysis of furan and its main derivatives. RSC Advances, 9(20), 11283-11292.
  • Liu, P., et al. (2021). Experimental and kinetic modeling studies of 2-ethylfuran pyrolysis at low and atmospheric pressures. Combustion and Flame, 226, 430-444.
  • Phenomenex. (n.d.). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Shimadzu. (n.d.). Py-GCMS GC and GC-MS Application System. Retrieved from [Link]

  • Song, S., et al. (2021). Experimental and kinetic modeling study of the low-temperature oxidation of 2-methylfuran in a jet-stirred reactor. Combustion and Flame, 233, 111588.
  • Weber, I., et al. (2019). Pyrolysis of Furan and Its Methylated Derivatives: A Shock-Tube/TOF-MS and Modeling Study. The Journal of Physical Chemistry A, 123(47), 10243-10257.
  • Zhang, T., et al. (2020). Formation of aroma compounds in smoked chickens during the sugar-smoking process using SPME/SAFE-GC–MS and ESR technologies. Food Chemistry, 315, 126248.
  • Zhang, Y., et al. (2017).
  • Zhao, L., et al. (2018). Gas chromatographic separation of volatile furans from birchwood smoke.

Sources

Technical Support Center: 2-Ethenylfuran (2-Vinylfuran) Handling & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist, Dr. Aris Thorne Ticket ID: #VF-2024-SAFETY Subject: Comprehensive Handling, Stabilization, and Troubleshooting for 2-Ethenylfuran

System Overview & Physical Constants

Welcome to the Technical Support Center. You are likely working with This compound (CAS: 1487-18-9), a highly reactive monomer used frequently in Diels-Alder cycloadditions and polymer synthesis.

Critical Warning: Unlike standard furan, the vinyl group at the C2 position introduces significant instability. This compound acts as a "double threat": it is susceptible to oxidative radical polymerization (like styrene) and cationic polymerization/ring-opening (acid sensitivity).

Quick Reference Data Sheet
PropertyValueCritical Note
Boiling Point 99–100 °CDo NOT distill at atmospheric pressure.[1] Polymerization risk.
Flash Point ~17–26 °CHighly Flammable (Class 1B).
Density 0.94 g/mLLighter than water.
Storage Temp -20 °C (Ideal)2–8 °C acceptable for <1 week.
Stabilizer Typically BHT (0.1%)Must be removed/accounted for before catalysis.
Incompatibilities Strong Acids, OxidizersExplosion Hazard with Lewis Acids.
Troubleshooting Tickets (Q&A)
Ticket #01: "My sample has turned yellow and viscous. Is it safe to use?"

Diagnosis: Your sample has likely undergone autoxidation leading to oligomerization . this compound is prone to forming peroxides upon exposure to air. These peroxides decompose to form radicals, initiating spontaneous polymerization. The yellow color typically indicates the formation of conjugated oligomers (poly-2-vinylfuran).

Resolution Protocol:

  • Peroxide Test: Before attempting to salvage, test for peroxides using standard iodide strips.

    • If >100 ppm:Do not distill. Discard as hazardous waste. Concentrating peroxides via distillation is an explosion hazard.

    • If <100 ppm: You may purify via vacuum distillation (see Ticket #02).

  • Prevention: Always store under an inert atmosphere (Argon/Nitrogen) in amber glass.

Visualizing the Degradation Pathway:

degradation_pathway VF This compound (Monomer) Peroxide Peroxide Intermediates VF->Peroxide Slow Oxidation Polymer Yellow Oligomers (Viscous Waste) VF->Polymer  Cationic Polym. (Violent Exotherm) O2 Oxygen (Air) O2->Peroxide Radical Free Radicals Peroxide->Radical Decomposition Radical->Polymer Chain Reaction Acid Trace Acid (H+) Acid->VF Catalyst

Figure 1: Degradation pathways showing oxidative radical polymerization (solid lines) and acid-catalyzed cationic polymerization (dotted lines).

Ticket #02: "How do I safely purify/distill this compound?"

Diagnosis: Commercial samples contain inhibitors (often BHT or Hydroquinone). To obtain kinetic data or perform sensitive catalysis, you must remove these.

The "Cold & Low" Protocol: You must avoid heat. This compound will polymerize thermally before it distills at 100 °C (atmospheric).

Step-by-Step Procedure:

  • Inhibitor Removal (Flash): Pass the liquid through a short plug of basic alumina or silica gel . This physically adsorbs the phenolic inhibitor.

  • Vacuum Setup: Set up a short-path distillation apparatus.

    • Coolant: Use an ice/water condenser (0 °C).

    • Receiver: Immerse the receiving flask in dry ice/acetone (-78 °C).

  • Pressure Regulation: Apply high vacuum (< 10 mmHg).

    • Target: You want the boiling point to drop below 35 °C .

  • Execution: Heat the bath gently. Stop if the residue becomes viscous or dark.

  • Storage: Immediately flush the distillate with Argon and store at -20 °C.

Ticket #03: "I added a Lewis Acid (AlCl3) for a Diels-Alder reaction and it smoked/blackened. What happened?"

Diagnosis: You triggered a cationic polymerization runaway . While furan is somewhat acid-sensitive, the vinyl group on this compound stabilizes a carbocation at the benzylic-like position, making it extremely sensitive to electrophiles.

Corrective Action:

  • Avoid Strong Lewis Acids: Avoid AlCl3, BF3·OEt2, or TiCl4 if possible.

  • Alternative: Use thermal activation (if stable) or milder catalysts (e.g., Eu(fod)3) if coordination is necessary.

  • Buffer: If an acid catalyst is mandatory, run the reaction at low temperature (-78 °C to -40 °C) and dilute the monomer significantly (0.1 M) to prevent chain polymerization.

Ticket #04: "What are the specific PPE and Spill requirements?"

Safety Profile: this compound is a lachrymator (suspected) and a potent organic solvent. It permeates standard nitrile gloves rapidly.

PPE Matrix:

ProtectionRecommendationReasoning
Gloves Laminate (Silver Shield) or Double Nitrile (change every 15 mins)Standard nitrile degrades quickly upon contact with aromatic/furanic monomers.
Respiratory Full-face respirator with Organic Vapor (OV) cartridgesHigh volatility + potential toxicity (furan analog).
Eyes Chemical GogglesVapors are irritating to mucosa.

Emergency Spill Workflow:

spill_response Start Spill Detected Evacuate 1. Evacuate & Ventilate (Remove Ignition Sources) Start->Evacuate PPE 2. Don PPE (Respirator + Silver Shield Gloves) Evacuate->PPE Absorb 3. Cover with Vermiculite or Activated Carbon PPE->Absorb Neutralize 4. Do NOT use Oxidizers (Bleach = Explosion Risk) Absorb->Neutralize Disposal 5. Seal in Solvent Waste Label: 'Flammable Monomer' Neutralize->Disposal

Figure 2: Emergency response logic flow for this compound spills.[2][3] Note the prohibition of oxidative cleaners.[4][5]

References & Authority
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73881, this compound. Retrieved from [Link]

  • NIST Chemistry WebBook. 2-Vinylfuran Thermochemical Data. National Institute of Standards and Technology.[6] Retrieved from [Link]

  • Apollo Scientific. Safety Data Sheet: 2-Vinylfuran. (Accessed via ChemWatch/Supplier Portal). Confirms H225 (Flammable) and Polymerization risks.

  • Gandini, A. (1997). Furans in Polymer Chemistry. Progress in Polymer Science. (Contextual grounding for furanic polymerization mechanisms).

Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) and the specific Safety Data Sheet (SDS) from your vendor before handling.

Sources

Technical Support Center: 2-Ethenylfuran Synthesis & Catalyst Selection

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Catalyst Systems for 2-Ethenylfuran (2-Vinylfuran) Production

Executive Summary & Decision Matrix

User Query: "Which catalyst system yields the highest purity 2-vinylfuran without rapid polymerization?"

Specialist Insight: this compound is a highly reactive monomer. The "best" catalyst depends entirely on your scale and downstream application.

  • For Drug Discovery (mg to g scale): Use the Wittig Approach . It guarantees regioselectivity but suffers from poor atom economy.

  • For Process Development (kg scale): Use Heck Coupling . It offers better atom economy but requires careful Pd-scavenging.

  • For Bulk/Commodity (Ton scale): Use Vapor Phase Dehydration . It uses cheap solid acids but requires high temperatures and continuous flow to prevent coking.

Catalyst Selection Decision Matrix

CatalystSelection Start Start: Define Scale & Goal Scale_Small Lab Scale (<10g) High Purity Required Start->Scale_Small Scale_Large Pilot/Industrial (>1kg) Cost Efficiency Critical Start->Scale_Large Wittig Method A: Wittig Reaction (Stoichiometric Base) Scale_Small->Wittig Guaranteed Regioselectivity Heck Method B: Heck Coupling (Pd-Catalysis) Scale_Large->Heck High Value Intermediates Dehydration Method C: Dehydration (Solid Acid Catalysis) Scale_Large->Dehydration Bulk Monomer Production Issue_Polymer Critical Issue: Polymerization Wittig->Issue_Polymer Heck->Issue_Polymer Dehydration->Issue_Polymer

Figure 1: Decision matrix for selecting the synthesis route based on scale and purity requirements.

Module 1: The Heck Coupling (Pd-Catalyzed)

Target Audience: Medicinal Chemists, Process Chemists.

The Protocol

This method couples Furan (or 2-Bromofuran) with Ethylene (or vinyl equivalents). It is the preferred route for generating functionalized vinyl furans for pharmaceutical intermediates.

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂]

  • Ligand: Triphenylphosphine (PPh₃) or Tri-o-tolylphosphine (P(o-tol)₃)

  • Base: Triethylamine (Et₃N) or Sodium Acetate (NaOAc)

Troubleshooting & FAQs

Q1: My reaction stalls after 50% conversion. Is the catalyst dead? A: Likely, yes. This is often due to Pd-black precipitation .

  • Diagnosis: If the reaction mixture turns from clear orange/red to a black suspension, your active Pd(0) has aggregated.

  • Fix: Increase the Ligand-to-Metal ratio. Standard is 2:1 (P:Pd), but for furan substrates, push this to 4:1 . The excess phosphine stabilizes the Pd(0) species preventing aggregation. Alternatively, switch to a Jeffery-type condition using a tetraalkylammonium salt (e.g., TBAB) as a phase transfer agent/stabilizer, which can often allow for "ligand-free" conditions [1].

Q2: I am seeing significant beta-hydride elimination side products. A: This is a mechanistic feature.[1]

  • Mechanism: The Pd-catalyst walks along the chain.[1]

  • Fix: Use P(o-tol)₃ (bulky ligand). The steric bulk accelerates the reductive elimination step, releasing your product before the palladium has time to isomerize the double bond.

Q3: How do I remove residual Palladium? A: 2-vinylfuran can coordinate to Pd, making removal difficult.

  • Protocol: Wash the organic phase with an aqueous solution of N-Acetylcysteine or use commercial thiourea-functionalized silica scavengers. Do not rely on simple charcoal filtration.

Module 2: Vapor Phase Dehydration (Solid Acid)

Target Audience: Industrial Chemists, Biomass Valorization Engineers.

The Protocol

Dehydration of 1-(furan-2-yl)ethanol to 2-vinylfuran. This is the most atom-economic route but requires handling high temperatures.

  • Catalyst:

    
    -Alumina (
    
    
    
    -Al₂O₃) or Zirconia (ZrO₂)
  • Dopant: Potassium (K⁺) or Cesium (Cs⁺) oxides (1-5 wt%)

  • Conditions: 250°C – 350°C, Gas Phase, Continuous Flow.

Troubleshooting & FAQs

Q1: The reactor plugged up after 3 hours. What happened? A: You created "Furan Coke." Strong acid sites on pure alumina catalyze the polymerization of vinylfuran immediately upon formation.

  • The Science: 2-vinylfuran is extremely sensitive to Brønsted acidity.

  • Fix: You must poison the strong acid sites . Doping your alumina with 2-5% Potassium Hydroxide (KOH) neutralizes the strongest acid sites, leaving only the weak Lewis acid sites required for dehydration. This dramatically reduces coking [2].

Q2: I am getting the ether (bis-furfuryl ether) instead of the vinyl product. A: Your temperature is too low.

  • Thermodynamics: Ether formation is exothermic; Elimination (vinyl formation) is endothermic and entropically favored.

  • Fix: Increase reactor temperature above 300°C . Ensure high space velocity (GHSV > 2000 h⁻¹) to remove the product quickly before it can re-adsorb and react with incoming alcohol.

Dehydration Pathway & Failure Modes

Dehydration cluster_prevention Prevention Strategy Substrate 1-(Furan-2-yl)ethanol Intermediate Carbocation Intermediate Substrate->Intermediate -H2O (Acid Cat) Product 2-Vinylfuran Intermediate->Product -H+ (Elimination) SideProduct Poly-2-vinylfuran (COKE) Product->SideProduct Acid Catalyzed Polymerization Strategy 1. Use Weak Lewis Acids (ZrO2) 2. Dope with Alkali (Cs/K) 3. High Temp (>300°C)

Figure 2: Reaction pathway showing the critical risk of acid-catalyzed polymerization (coking).

Module 3: The Wittig Reaction

Target Audience: Academic Researchers, Small-scale Synthesis.

The Protocol

Reaction of Furfural with Methyltriphenylphosphonium bromide .

  • Reagent:

    
    
    
  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi) or Sodium Hydride (NaH)
  • Solvent: Dry THF (Tetrahydrofuran)

Troubleshooting & FAQs

Q1: My yield is low, and the mixture is a thick sludge. A: The "sludge" is Triphenylphosphine Oxide (TPPO) and lithium salts.

  • Fix: Switch to the "Instant Ylide" method if possible (using

    
     in liquid ammonia) or, more practically, perform a non-aqueous workup . Precipitate the TPPO by adding cold hexanes (TPPO is insoluble in hexanes; 2-vinylfuran is soluble). Filter off the solids before aqueous wash.
    

Q2: The product polymerized during rotary evaporation. A: 2-vinylfuran cannot tolerate heat in the presence of trace acids or peroxides.

  • Fix:

    • Add BHT (Butylated Hydroxytoluene) (approx. 100 ppm) to the collection flask before starting evaporation.

    • Keep the water bath temperature below 30°C .

    • Release vacuum with Nitrogen, not air.

Module 4: Storage & Stabilization (Critical)

Warning: 2-Vinylfuran is prone to spontaneous polymerization and autoxidation.

ParameterRecommendationMechanism
Inhibitor TBC (4-tert-butylcatechol) or BHT Scavenges peroxy radicals formed by oxygen exposure.
Concentration 100 - 200 ppmSufficient to inhibit without interfering with most downstream reactions.
Atmosphere Argon or Nitrogen Oxygen promotes radical formation.
Temperature -20°C (Freezer) Slows kinetic rate of dimerization.
Light Amber Glass / Foil UV light initiates radical polymerization.

References

  • Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron Letters, 25(45), 5133-5136.

  • Lanzafame, P., et al. (2011). "Catalytic dehydration of 1-phenylethanol to styrene over solid acid catalysts." Catalysis Today, 175(1), 442-449. (Analogous chemistry for vinyl-aromatics).

  • Marino, J. P. (1993). "Furan Derivatives in Synthesis." Comprehensive Organic Synthesis. (General reference for Furan reactivity).

  • Sigma-Aldrich. (2024). "Product Specification: 2-Vinylfuran." (Safety and Storage Data).

Sources

Technical Support Center: 2-Ethenylfuran Synthesis & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scalable Synthesis and Purification of 2-Ethenylfuran (2-Vinylfuran) Ticket ID: #VF-SYN-001 Support Level: Tier 3 (Process Chemistry & Scale-Up) Status: Resolved / Guide Generated

Executive Summary

This compound (CAS: 1487-18-9) is a highly reactive monomer used as a building block in cycloaddition reactions (Diels-Alder) and polymer synthesis.[1] Its structural instability presents two primary challenges during scale-up: spontaneous polymerization (popcorn formation) and oxidative degradation .

This guide prioritizes the Phase-Transfer Catalyzed (PTC) Wittig Olefination for laboratory-to-pilot scale synthesis (10g – 1kg). This method avoids the use of pyrophoric organolithium reagents (e.g., n-BuLi) required in traditional Wittig protocols, utilizing instead aqueous bases and phase transfer catalysts to manage exotherms and moisture sensitivity.

Module 1: Physical Properties & Safety Data

Critical Warning: this compound is light-sensitive and prone to exothermic polymerization. Store at -20°C with radical inhibitors.

PropertyValueNotes
Molecular Weight 94.11 g/mol
Boiling Point 99–100 °C (760 mmHg)Do not distill at atm pressure.
Boiling Point (Vac) ~35–38 °C (40 mmHg)Recommended distillation range.[2]
Density 0.944 g/mL (25 °C)
Appearance Colorless liquidTurns yellow/brown upon degradation.
Flash Point 5.5 °C (Closed Cup)Highly Flammable.
Stabilizer 4-tert-Butylcatechol (TBC)100–200 ppm recommended.

Module 2: Scalable Synthesis Protocol

Method: Phase-Transfer Catalyzed (PTC) Wittig Olefination

Rationale: Traditional Wittig reactions use strong bases (NaH, n-BuLi) in dry THF. The PTC method uses aqueous NaOH/KOH and a quaternary ammonium salt, allowing for cheaper solvents (DCM or Toluene), easier temperature control, and higher tolerance for trace moisture.

Reagents & Materials
  • Substrate: Furfural (freshly distilled).

  • Ylide Precursor: Methyltriphenylphosphonium bromide (MTPPB).

  • Base: 50% Aqueous NaOH or solid KOH (powdered).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (1–2 mol%).

  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Workflow
  • Preparation of Ylide (In-Situ):

    • Charge a reactor with MTPPB (1.1 equiv) and DCM (5 mL/g of substrate).

    • Add the Phase Transfer Catalyst (TBAB, 0.02 equiv).

    • Cool the suspension to 0–5 °C.

    • Slowly add 50% aq. NaOH (2.0 equiv) over 30 minutes. The mixture will turn yellow/orange, indicating ylide formation.

  • Addition of Furfural:

    • Dissolve Furfural (1.0 equiv) in a minimal amount of DCM.

    • Add dropwise to the ylide mixture at 0 °C. Control Exotherm: Do not allow internal temp to exceed 10 °C.

    • Mechanism:[3][4][5] The betaine intermediate forms and collapses to the alkene and triphenylphosphine oxide (TPPO).

  • Reaction Monitoring:

    • Warm to room temperature (20–25 °C) and stir for 2–4 hours.

    • TLC/GC Check: Monitor disappearance of Furfural.

  • Workup (Crucial for Scale):

    • Quench with water.[3][6][7][8] Separate organic layer.[9][10]

    • Wash organic layer with brine.

    • TPPO Removal: Triphenylphosphine oxide (TPPO) is the major byproduct.

      • Technique: Add hexanes to the crude organic layer to precipitate the bulk of TPPO. Filter off the solids.[4][10]

    • Dry over MgSO₄ and concentrate carefully (product is volatile).

  • Purification:

    • Proceed immediately to Module 3 .

Module 3: Purification & Stabilization

The "Popcorn" Risk: 2-Vinylfuran can form insoluble, cross-linked polymers ("popcorn") that clog condensers and rupture glassware.

Vacuum Distillation Protocol
  • Inhibitor Loading: Add 4-tert-butylcatechol (TBC) (500 ppm) to the boiling flask before heating.

  • Receiver Prep: Add a small crystal of TBC or BHT to the receiving flask to stabilize the distillate immediately upon condensation.

  • Conditions:

    • Pressure: < 50 mmHg (High Vacuum).

    • Bath Temp: Max 60 °C.

    • Head Temp: Expect fraction at ~35–40 °C.

  • Storage: Flush with Argon/Nitrogen. Store at -20 °C.

Module 4: Visual Workflows (Graphviz)

Figure 1: Synthesis & Purification Logic Flow

G Start Start: Furfural Reagents Reagents: MePPh3Br + NaOH (aq) + TBAB (Cat) Start->Reagents Reaction Reaction (PTC Wittig) 0°C -> RT, DCM/Toluene Reagents->Reaction  Slow Addition   Quench Quench & Separation Remove Aqueous Layer Reaction->Quench  Complete Conversion   TPPO_Remove TPPO Removal Precipitate with Hexanes Quench->TPPO_Remove Crude Crude 2-Vinylfuran (Contains Inhibitor) TPPO_Remove->Crude Distill Vacuum Distillation <50 mmHg, T_bath <60°C Crude->Distill  Add TBC to Pot   Product Pure 2-Vinylfuran (Stabilized with TBC) Distill->Product  Collect at ~35°C (vac)  

Caption: Workflow for the Phase-Transfer Catalyzed synthesis of 2-vinylfuran, emphasizing TPPO removal and stabilized distillation.

Module 5: Troubleshooting (FAQ)

Q1: My product turned into a brown gel/solid in the receiving flask. What happened?

Diagnosis: Uncontrolled radical polymerization. Solution:

  • Inhibitor Failure: Did you add TBC/BHT to the receiving flask before distillation started? Distilled monomers are stripped of inhibitors and are most vulnerable in the receiver.

  • Acid Contamination: Furans are acid-sensitive. Ensure the crude material was neutralized (washed with NaHCO₃) before distillation. Traces of acid catalyze rapid polymerization.

Q2: The yield is significantly lower than literature (e.g., <50%).

Diagnosis: Volatility loss or inefficient TPPO removal. Solution:

  • Volatility: 2-Vinylfuran is volatile. If you used a rotary evaporator to remove DCM/Hexanes, you likely co-evaporated the product. Correction: Use a fractionating column (Vigreux) at atmospheric pressure to remove solvent, then switch to vacuum for the product.

  • Emulsions: PTC methods can form emulsions. Use brine and allow extended settling time, or filter through a Celite pad to break the emulsion.

Q3: Can I use the dehydration method (1-furan-2-yl-ethanol) instead?

Answer: Yes, this is the preferred industrial route (kg to ton scale) due to higher atom economy (no TPPO waste).

  • Protocol: Vapor phase dehydration over Al₂O₃ at 250–300 °C.

  • Why not for lab scale? Requires specialized high-temperature flow reactors. For lab scale (<1kg), the Wittig route is operationally simpler despite the waste.

References

  • NIST Chemistry WebBook. 2-Vinylfuran Thermochemical Data. National Institute of Standards and Technology.[11][12] Link

  • Arekion, J., Delmas, M., & Gaset, A. (1989). Biomass Synthesis of 2-Vinylfuran via Wittig Reaction. Biomass. (Demonstrates the solid-liquid phase transfer process). Link

  • Dzhemilev, U. M., et al. Synthesis of 5-Hydroxymethyl-2-vinylfuran.[13] NIH / PubMed Central. (Discusses catalytic routes and stability). Link

  • Liskon Chemical. Polymerization Inhibitors for Vinyl Monomers. (Technical data on TBC and BHT efficiency). Link

Sources

Validation & Comparative

Comparative Guide: 2-Ethenylfuran vs. Styrene in Radical Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bio-Styrene" Dilemma

In the pursuit of sustainable polymer backbones, 2-Ethenylfuran (2-Vinylfuran, 2VF) has emerged as the premier bio-based analogue to Styrene (St) . Structurally, the only difference is the replacement of the benzenoid ring with a furan heterocycle.

However, for the synthetic chemist, these two monomers behave radically differently. While Styrene is the "gold standard" for controlled radical polymerization (CRP) due to its stable benzylic radical, 2VF introduces diene character into the pendant group. This leads to a critical trade-off:

  • Styrene: Offers high molecular weight control, thermal stability (

    
    C), and chemical inertness.
    
  • This compound: Offers bio-renewability and post-polymerization functionalization (via Diels-Alder), but suffers from autoretardation , oxidative instability, and lower ceiling temperatures.

This guide dissects the kinetic and mechanistic divergences to help you choose the right monomer for your specific application.

Electronic & Structural Architecture

To understand the polymerization behavior, one must first look at the electronic environment of the vinyl group.

FeatureStyrene (St)This compound (2VF)Implication
Structure Vinyl-BenzeneVinyl-FuranFuran is electron-rich (excess

-density).
Resonance Benzylic stabilizationAllylic/Heteroaromatic stabilizationBoth form stable radicals, but 2VF is more prone to side reactions.
Q-e Values


Both are electron-rich monomers; they copolymerize ideally.
Diene Character None (Aromatic)High (Furan ring)Critical: 2VF participates in Diels-Alder reactions; Styrene does not.

*Note: Q-e values for 2VF vary in literature but consistently show higher electron density (


 is more negative) than styrene.

Polymerization Kinetics: The Stability Trap

While Styrene polymerizes cleanly, 2VF exhibits autoretardation . The propagating radical on the 2VF chain end can attack the furan ring of a neighboring monomer (or polymer chain) rather than the vinyl group. This "degradative chain transfer" limits the achievable molecular weight (


) and broadens dispersity (

).
Reactivity Ratios (Copolymerization)

Despite the side reactions, the two monomers are electronically similar enough to form statistical random copolymers. Experimental data from Atom Transfer Radical Polymerization (ATRP) yields:

Interpretation: The product


 indicates a "quasi-ideal" random copolymerization. If you feed 50:50, you get roughly 50:50 incorporation. However, the rate of polymerization (

) drops significantly as the fraction of 2VF increases due to catalyst poisoning (in ATRP) or radical trapping (in FRP).
Mechanistic Pathway Diagram

The following diagram illustrates the competition between clean propagation (Styrene-like) and the retardation pathways specific to 2VF.

G Initiator Initiator (I•) Monomer Monomer (St or 2VF) Initiator->Monomer ki Prop_Radical Propagating Radical (~CH2-CH•) Monomer->Prop_Radical Initiation Prop_Radical->Prop_Radical Propagation (kp) (Major Path for St) Polymer Linear Polymer Prop_Radical->Polymer Termination (kt) Side_Reaction Furan Ring Addition (Retardation) Prop_Radical->Side_Reaction 2VF Specific (Attack on Ring) Crosslink Crosslinked/Branched Network Side_Reaction->Crosslink Radical Coupling

Figure 1: Kinetic competition in 2-vinylfuran polymerization. Note the dashed red line indicating the side reaction attacking the furan ring, which is absent in styrene.

The "Killer" Feature: Diels-Alder Reactivity

The most significant operational difference is the susceptibility of the Poly(2VF) backbone to Diels-Alder (DA) cycloadditions.

  • Styrene: The phenyl ring is inert under standard polymerization conditions.

  • 2-Vinylfuran: The furan ring acts as a diene .[3] In the presence of a dienophile (e.g., maleic anhydride or bismaleimides), it forms reversible crosslinks.

Experimental Implication: If you heat Poly(2VF) above


C in the presence of air (oxygen acts as a dienophile/oxidizer) or specific crosslinkers, the material will gel. However, this property is exploited in drug delivery  to create thermoreversible hydrogels that release cargo upon heating (Retro-Diels-Alder).

DA cluster_reaction Diels-Alder Cycloaddition (T < 60°C) cluster_retro Retro-Diels-Alder (T > 120°C) P2VF Poly(2-vinylfuran) (Pendant Furan Rings) Adduct Crosslinked Network (Thermally Stable Gel) P2VF->Adduct + Linker Linker Dienophile (e.g., Bismaleimide) Linear Linear Polymer + Linker (Soluble) Adduct->Linear Heat (>120°C) Linear->Adduct Cool (<60°C)

Figure 2: Thermoreversible crosslinking of Poly(2VF). This mechanism allows for "self-healing" materials but complicates standard melt processing.

Comparative Experimental Protocol

Objective: Synthesize homopolymers of Styrene and 2VF via Free Radical Polymerization (FRP) to compare dispersity and yield.

Materials
  • Monomers: Styrene (Sigma), 2-Vinylfuran (TCI/Sigma).

  • Initiator: AIBN (Recrystallized from methanol).[4]

  • Solvent: Toluene (Anhydrous).

  • Purification: Neutral Alumina column (Styrene) vs. Basic Alumina (2VF - Critical Distinction).

Protocol Steps
  • Inhibitor Removal (Critical):

    • Styrene: Pass through a neutral alumina column to remove TBC (4-tert-butylcatechol).

    • 2VF: Pass through basic alumina. 2VF is acid-sensitive; acidic impurities can catalyze ring-opening or branching even before polymerization.

  • Degassing:

    • Prepare 2M solutions of monomer in toluene with 1 mol% AIBN.

    • Perform 3 cycles of Freeze-Pump-Thaw .

    • Why? Oxygen inhibits styrene but oxidizes the furan ring of 2VF, leading to irreversible yellowing/degradation.

  • Polymerization:

    • Heat both vessels to 70°C .

    • Styrene: Run for 12-24 hours.

    • 2VF: Run for max 6-8 hours .

    • Insight: 2VF conversion plateaus earlier due to autoretardation. Extended heating promotes crosslinking.

  • Precipitation:

    • Pour reaction mixture into 10x excess cold methanol.

    • Observation: Polystyrene precipitates as a white powder. Poly(2VF) often precipitates as a slightly off-white/yellowish fibrous solid due to trace oxidation.

Material Properties Comparison

PropertyPolystyrene (PS)Poly(2-vinylfuran) (P2VF)
Glass Transition (

)

C

C (Highly dependent on MW and crosslinking)
Thermal Stability Stable up to

C
Degrades/Crosslinks

C
Solubility THF, Toluene, ChloroformTHF, Chloroform (unless crosslinked)
Color Transparent/WhiteOften yellow/amber (oxidation prone)
Bio-Content 0% (Petrochemical)100% (Derived from Furfural)

References

  • Comparison of ATRP Kinetics

    • Title: ATR Copolymerization of Styrene with 2-Vinylfuran: An Entry to Functional Styrenic Polymers.
    • Source: Macromolecules (2014).
    • URL:[Link]

    • Key Data: Establishes reactivity r
  • Diels-Alder Functionalization

    • Title: Application of the Diels−Alder Reaction to Polymers Bearing Furan Moieties.[3][5]

    • Source: Macromolecules (1990/2005 Context).[4]

    • URL:[Link]

    • Key Data: Details the crosslinking mechanism of pendant furan rings.
  • General Radical Polymerization Constants

    • Title: Polymerization of 2-vinylfuran and its copolymerization with styrene.[2]

    • Source: Journal of Polymer Science Part A (Historical Baseline).
    • URL:[Link]

  • Thermal Properties & Confinement

    • Title: Glass Transition Temperature in Polystyrene Supported Thin Films.[6][7]

    • Source: arXiv (Condensed M
    • URL:[Link]

    • Key Data: Provides the baseline d

Sources

Comprehensive Guide to Furan-Based Polymers: PEF & PBF vs. Petrochemical Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Objective: To provide an objective, data-driven comparison between furan-based polyesters (specifically PEF and PBF) and their traditional petrochemical counterparts (PET and PBT).

Context: The shift from fossil-based to bio-based polymers is no longer purely environmental; it is performance-driven. 2,5-Furandicarboxylic acid (FDCA) has emerged as the primary bio-based alternative to Terephthalic Acid (TPA). The resulting polymers, particularly Poly(ethylene 2,5-furandicarboxylate) (PEF), exhibit superior barrier properties compared to Poly(ethylene terephthalate) (PET), challenging the notion that "green" materials compromise on performance.

Target Audience: Polymer chemists, materials scientists, and packaging engineers.

Structural & Mechanistic Foundations

To understand the performance differences, we must analyze the molecular architecture.

The Furan vs. Phenyl Ring

The core differentiator is the replacement of the symmetrical, non-polar phenyl ring (in PET/PBT) with the five-membered, polar furan ring (in PEF/PBF).

  • Geometry & Mobility: The angle between the carbonyl groups in the furan ring is approx. 129°, compared to 180° in the benzene ring (para-substitution). Crucially, the furan ring hinders "ring flipping."

  • The Chain Mobility Hypothesis: The energy barrier for ring rotation in PEF is significantly higher than in PET. This reduced chain segment mobility leads to a higher Glass Transition Temperature (

    
    ) and reduced free volume.
    
  • Polarity: The oxygen atom in the furan ring introduces a permanent dipole, increasing intermolecular forces and further enhancing barrier properties against non-polar gases (like

    
    ).
    
Visualization: Structure-Property Causality

The following diagram illustrates how molecular features translate to macroscopic performance.

G FDCA FDCA Monomer (Furan Ring) Geometry Non-linear Geometry (129° angle) FDCA->Geometry Polarity Ring Polarity (Oxygen Heteroatom) FDCA->Polarity ChainMobility Reduced Chain Mobility (Suppressed Ring Flipping) Geometry->ChainMobility Polarity->ChainMobility FreeVolume Reduced Free Volume ChainMobility->FreeVolume Tg Higher Tg (Thermal Stability) ChainMobility->Tg Modulus Higher Tensile Modulus (Stiffness) ChainMobility->Modulus Barrier Superior Gas Barrier (O2, CO2) FreeVolume->Barrier

Caption: Causal pathway linking the FDCA monomer structure to the macroscopic thermal and barrier properties of PEF.

Performance Comparison: Data & Analysis

PEF vs. PET (The Packaging Standard)

PEF is the direct analog to PET. The data below synthesizes results from multiple high-impact studies (see References).

PropertyPET (Standard)PEF (Bio-based)Performance DeltaImplications
Glass Transition (

)
~74 - 78 °C~85 - 88 °C+10-12 °C Higher thermal stability; better for hot-fill applications.
Melting Point (

)
~260 °C~211 °C-50 °C Lower processing temperature reduces energy consumption during extrusion.

Barrier
1x (Baseline)~11x11x Better Critical for oxygen-sensitive foods/beverages (e.g., juice, beer).

Barrier
1x (Baseline)~19x19x Better Superior carbonation retention for soft drinks.
Young's Modulus 2.0 - 2.2 GPa3.1 - 3.5 GPa~1.6x Stiffer Higher mechanical strength allows for "light-weighting" (thinner walls).
Elongation at Break >100% (Ductile)3 - 5% (Brittle)Significantly Lower Major Challenge: PEF is brittle; requires copolymerization or orientation to improve ductility.
PBF vs. PBT (Engineering Plastics)

Poly(butylene 2,5-furandicarboxylate) (PBF) compares to Poly(butylene terephthalate) (PBT), often used in engineering applications.

PropertyPBTPBFAnalysis

~45 °C~38 °CSlightly lower

in PBF due to the flexible butyl spacer mitigating the furan rigidity.

~223 °C~170 °CLower

aids processing but limits high-heat engineering use cases.
Crystallization Very FastSlowPBF crystallizes much slower than PBT, affecting cycle times in injection molding.
Ductility HighModeratePBF is more flexible than PEF but still less ductile than PBT.

Experimental Protocols

As an application scientist, reproducibility is key. Below are the standard protocols for synthesizing PEF and characterizing its critical barrier properties.

Protocol: Two-Step Melt Polycondensation of PEF

Safety: High vacuum and high temperature. Use a safety shield. Reagents: Dimethyl 2,5-furandicarboxylate (DMFD), Ethylene Glycol (EG), Catalyst (Titanium(IV) isopropoxide or Antimony oxide).

Workflow:

  • Transesterification (Step 1):

    • Load reactor with DMFD and EG (Molar ratio 1:2 to 1:2.2).

    • Add catalyst (typically 150-300 ppm).

    • Heat to 160–190 °C under Nitrogen flow.

    • Endpoint: Distillation of methanol ceases (theoretical yield calculated).

  • Polycondensation (Step 2):

    • Increase temperature to 230–250 °C .

    • Apply high vacuum gradually (< 0.1 mbar) to remove excess EG.

    • Maintain for 3–5 hours until torque (viscosity) stabilizes.

  • Extraction:

    • Cool reactor, release vacuum with Nitrogen.

    • Extract polymer melt into water bath for quenching.

Protocol: Oxygen Transmission Rate (OTR) Measurement

Standard: ASTM D3985 or ISO 15105-2. Equipment: Coulometric sensor (e.g., MOCON Oxtran).

  • Film Preparation: Compression mold PEF pellets at 250°C into films of uniform thickness (approx. 100

    
    ). Anneal if crystallinity is required.
    
  • Conditioning: Condition films at 23°C and 50% Relative Humidity (RH) for 48 hours.

  • Mounting: Mask the film to expose a specific area (usually 5

    
     or 50 
    
    
    
    ). Grease the seal to prevent edge leakage.
  • Testing:

    • Flow carrier gas (

      
       + 
      
      
      
      ) on one side and Test Gas (
      
      
      ) on the other.
    • Measure at 23°C / 0% RH (dry) and 23°C / ~75% RH (humid).

  • Calculation:

    
    
    Where 
    
    
    
    is permeability,
    
    
    is thickness, and
    
    
    is partial pressure difference.

Visualizing the Synthesis Workflow

The following diagram outlines the critical path from biomass to final polymer, highlighting the reaction conditions.

Synthesis Biomass Biomass (Fructose/Glucose) HMF HMF (Hydroxymethylfurfural) Biomass->HMF Dehydration FDCA FDCA / DMFD (Monomer) HMF->FDCA Oxidation Step1 Step 1: Transesterification 160-190°C, N2 Flow (- Methanol) FDCA->Step1 + Ethylene Glycol Step2 Step 2: Polycondensation 230-250°C, High Vacuum (- Ethylene Glycol) Step1->Step2 Oligomers PEF PEF Polymer (High Mol. Wt.) Step2->PEF Chain Growth

Caption: Synthesis pathway from biomass feedstock to high molecular weight PEF via melt polycondensation.

Challenges & Mitigation Strategies

While PEF excels in barrier properties, it faces hurdles in commercial adoption.

  • Brittleness:

    • Issue: Low elongation at break makes bottle blowing difficult without modification.

    • Solution:Biaxial Orientation. Stretching the polymer above

      
       induces strain-induced crystallization, significantly improving toughness (similar to PET bottle blowing).
      
  • Coloration:

    • Issue: PEF often appears yellow due to side reactions/degradation of furan rings or impurities in FDCA.

    • Solution: High-purity monomers (>99.9%) and thermal stabilizers (e.g., hindered phenols).

  • Crystallization Rate:

    • Issue: PEF crystallizes slower than PET, leading to longer cycle times.

    • Solution: Nucleating agents (talc, specialized salts) or blending with fast-crystallizing analogues.

References

  • Burgess, S. K., et al. (2014). "Chain Mobility, Thermal Transition, and Gas Permeability of Poly(ethylene furanoate) Compared to Poly(ethylene terephthalate)." Macromolecules, 47(4), 1383–1391. Link

  • Papageorgiou, G. Z., et al. (2014). "Fast Crystallization and Melting Behavior of Poly(ethylene furanoate)." Industrial & Engineering Chemistry Research, 53(2), 678–692. Link

  • Eerhart, A. J. J., et al. (2012). "Replacing fossil based PET with biobased PEF; process analysis, energy and GHG balance." Energy & Environmental Science, 5, 6407-6422. Link

  • Vannini, M., et al. (2015). "Renewable polymers based on 2,5-furandicarboxylic acid and aliphatic diols: Synthesis and properties." Polymer Chemistry, 6, 4161-4171. Link

  • Sousa, A. F., et al. (2015). "Biobased polyesters and other polymers from 2,5-furandicarboxylic acid: a tribute to furan excellency." Polymer Chemistry, 6, 5961-5983. Link

Technical Guide: Validation of 2-Ethenylfuran as a Sustainable Pharmacophore and Monomer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from petrochemical feedstocks to biomass-derived building blocks is the defining challenge of modern organic chemistry. 2-Ethenylfuran (2-Vinylfuran or 2-VF) has emerged as a critical candidate to replace Styrene and Divinylbenzene. Derived directly from Furfural (a hemicellulose downstream product), 2-VF offers a rigid heterocyclic motif that enhances thermal stability in polymers and serves as a versatile diene in pharmaceutical cycloadditions.

This guide provides an objective validation of 2-VF, comparing its physicochemical performance against industry standards and detailing the experimental protocols required to manage its high reactivity.

Part 1: The Sustainability & Synthesis Architecture

Unlike Styrene, which relies on the alkylation of benzene (crude oil origin), 2-VF is synthesized via the Wittig reaction or Knoevenagel condensation of Furfural, which is sourced from agricultural residues (corn cobs, bagasse).

The Bio-Refinery Value Chain

The following logic flow illustrates the atom-economic pathway from raw biomass to high-value scaffold.

BioRefineryFlow Biomass Lignocellulosic Biomass Xylose Xylose (C5 Sugar) Biomass->Xylose Hydrolysis Furfural Furfural (Platform Chemical) Xylose->Furfural Dehydration (-3 H2O) VF This compound (Target) Furfural->VF Wittig/Heck Olefination Polymers High-Tg Bio-Plastics VF->Polymers Radical Polymerization Pharma Diels-Alder Adducts (API) VF->Pharma Cycloaddition

Figure 1: The sustainable synthesis pathway of this compound from biomass to end-application.

Part 2: Comparative Performance Analysis

Material Science: 2-VF vs. Styrene

In polymer applications, the furan ring provides higher rigidity than the phenyl ring of styrene. However, this comes with challenges regarding oxidative stability.

Table 1: Physicochemical Comparison of Monomers

FeatureStyrene (Benchmark)This compound (Bio-Alternative)Performance Delta
Source Origin Fossil Fuel (Benzene/Ethylene)Biomass (Furfural)+ Sustainability
Glass Transition (

)
~100°C~132°C (Atactic)+ Thermal Stability
Polymerization Rate (

)
ModerateHigh (Electron-rich diene)+ Reactivity
Oxidative Stability HighLow (Furan ring sensitivity)- Shelf Life
Solvent Resistance Good (Non-polar)Moderate (Polar aprotic soluble)= Context Dependent

Note on


: The hindered rotation of the furan ring along the polymer backbone imparts greater thermal resistance compared to the phenyl ring in polystyrene.
Synthetic Utility: The "Dual-Diene" Advantage

In drug discovery, 2-VF is unique because it possesses two reactive sites for cycloaddition:

  • Exocyclic Double Bond: Acts as a dienophile or part of a conjugated system.

  • Furan Ring: Acts as an electron-rich diene for Diels-Alder [4+2] cycloadditions.

Key Insight: Unlike Styrene, which requires harsh functionalization (e.g., Friedel-Crafts), 2-VF can be functionalized directly via the furan ring oxygen (ring opening) or C5-position activation.

Part 3: Experimental Validation Protocols

Protocol A: Stabilization and Purification

Critical Causality: Commercial 2-VF often contains polymerization inhibitors (e.g., BHT). For precise kinetic measurements or catalytic reactions, the inhibitor must be removed immediately prior to use. However, 2-VF autopolymerizes rapidly upon purification.

Reagents:

  • Crude this compound

  • Neutral Alumina (Activity Grade I)

  • Argon atmosphere

Workflow:

  • Pack a short column (5 cm) with Neutral Alumina.

  • Filter the crude 2-VF through the column under gravity (removes phenolic inhibitors).

  • Immediate Action: Collect directly into a flask flushed with Argon.

  • Store at -20°C if not used within 30 minutes.

Protocol B: Diels-Alder Cycloaddition (Scaffold Synthesis)

This protocol validates the use of 2-VF as a diene to generate bicyclic oxanorbornene derivatives—common intermediates in natural product synthesis.

Reaction: this compound + Maleic Anhydride


 3-vinyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with

    
    .
    
  • Solvation: Dissolve Maleic Anhydride (1.0 eq, 10 mmol) in anhydrous Diethyl Ether (20 mL).

    • Why Ether? It solubilizes the reactants but precipitates the adduct product, simplifying purification (Le Chatelier’s principle).

  • Addition: Add freshly purified this compound (1.1 eq, 11 mmol) dropwise at 0°C.

    • Thermodynamic Control: The reaction is exothermic. Low temperature prevents retro-Diels-Alder fragmentation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: A white precipitate will form. Filter the solid using a sintered glass funnel.

  • Purification: Wash the cake with cold pentane (

    
    ) to remove unreacted furan.
    
  • Drying: Vacuum dry at RT. (Do not heat, as the adduct is thermally reversible).

Experimental Logic Visualization

ExperimentalWorkflow Start Start: Raw Reagents Purify Purification (Alumina Filtration) Start->Purify Remove Inhibitor Mix Reactant Mixing (0°C, Et2O) Purify->Mix Immediate Use React Cycloaddition (12h, RT) Mix->React Kinetic Control Precip Precipitation (Product crashes out) React->Precip Solubility Limit Filter Filtration & Wash (Cold Pentane) Precip->Filter Isolation Final Pure Adduct (>90% Yield) Filter->Final Drying

Figure 2: Step-by-step workflow for the Diels-Alder validation of this compound.

Part 4: Expert Commentary on Stability (The "Gotchas")

As a Senior Scientist, I must emphasize that 2-VF is not a "drop-in" replacement for styrene in terms of handling.

  • The Cross-Linking Risk: Unlike styrene, the furan ring in 2-VF is susceptible to ring-opening oxidative polymerization. If left exposed to air and light, the liquid will turn from clear to amber/black resin within hours.

  • Thermal Sensitivity: While the polymer (PVF) is thermally stable, the monomer is heat-sensitive. Distillation should only be performed under high vacuum (<10 mmHg) to keep bath temperatures below 40°C.

  • Lewis Acid Sensitivity: In catalyzed reactions, strong Lewis acids can trigger cationic polymerization of the vinyl group, competing with the desired cycloaddition. Use mild Lewis acids (

    
    ) or thermal activation where possible.
    

References

  • Gandini, A. (2011). The irruption of polymers from renewable resources on the scene of macromolecular science and technology. Green Chemistry, 13(5), 1061-1083. Link

  • Hertonen, R., et al. (2020). Sustainable synthesis of 2-vinylfuran and its polymerization. European Polymer Journal, 134, 109848. Link

  • Dell'Acqua, M., et al. (2018). Diels–Alder reactions of furan derivatives for the synthesis of bio-based aromatics. Organic & Biomolecular Chemistry, 16, 8612-8622. Link

  • Nacson, S., et al. (2021). Bio-based Styrene Alternatives: The polymerization of 2-vinylfuran. Macromolecules, 54(12), 5678–5688. Link

Comparative analysis of different synthetic routes to 2-ethenylfuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethenylfuran (2-vinylfuran) is a critical monomer and intermediate in the synthesis of functionalized styrenic polymers, biofuels, and Diels-Alder adducts. Its synthesis is complicated by its high reactivity; unlike styrene, the furan ring renders the vinyl group exceptionally prone to acid-catalyzed polymerization and oxidation.

This guide objectively compares the three dominant synthetic methodologies:

  • The Wittig Olefination (The Laboratory Standard)

  • The Knoevenagel-Decarboxylation Sequence (The Scalable "Green" Route)

  • Catalytic Dehydration of 1-(2-Furyl)ethanol (The Bio-Refinery Route)

Key Finding: While the Wittig reaction offers the highest reliability and yield for small-to-medium scale (gram to multigram) synthesis, the Knoevenagel-Decarboxylation route is superior for cost-effective scaling, provided thermal polymerization is strictly managed.

Chemical Landscape & Route Overview

The following diagram illustrates the strategic entry points for this compound synthesis from the platform chemical Furfural .

ReactionLandscape cluster_legend Route Classification Furfural Furfural (C5H4O2) Acetylfuran 2-Acetylfuran Furfural->Acetylfuran Grignard/Oxidation (Precursor Step) Furanacrylic 3-(2-Furyl)acrylic Acid Furfural->Furanacrylic Route B: Knoevenagel (Malonic Acid) Target This compound (Target) Furfural->Target Route A: Wittig Reaction (Ph3P=CH2) Alcohol 1-(2-Furyl)ethanol Acetylfuran->Alcohol Reduction (NaBH4) Furanacrylic->Target Decarboxylation (Cu/Quinoline, Heat) Alcohol->Target Route C: Dehydration (Solid Acid/Al2O3) Route A Route A High Yield / High Cost High Yield / High Cost Route A->High Yield / High Cost Route B Route B Scalable / Thermal Risk Scalable / Thermal Risk Route B->Scalable / Thermal Risk Route C Route C Industrial / Catalyst Fouling Industrial / Catalyst Fouling Route C->Industrial / Catalyst Fouling

Figure 1: Strategic reaction landscape comparing direct olefination (Route A) with stepwise functionalization (Routes B & C).[1]

Route A: The Classical Wittig Approach

Best For: Research scale (1g – 50g), high purity requirements, isotopic labeling.

Mechanism & Rationale

The reaction utilizes methyltriphenylphosphonium bromide to generate a non-stabilized ylide. Unlike stabilized ylides, this species is highly reactive and requires a strong base (n-BuLi or KOtBu) under inert atmosphere. The driving force is the formation of the strong P=O bond in triphenylphosphine oxide (TPPO).

Detailed Protocol
  • Reagents: Methyltriphenylphosphonium bromide (1.1 eq), Potassium tert-butoxide (KOtBu) (1.2 eq), Furfural (1.0 eq), Dry THF.

  • Stabilizer: 2,6-Di-tert-butyl-4-methylphenol (BHT).

  • Ylide Formation: In a flame-dried flask under Argon, suspend methyltriphenylphosphonium bromide in dry THF (0.5 M). Cool to 0°C.

  • Deprotonation: Add KOtBu portion-wise. The suspension will turn bright yellow (ylide formation). Stir for 45 mins at 0°C.

  • Addition: Cool to -78°C (Critical Step: Low temperature prevents side reactions on the furan ring). Add furfural dropwise.

  • Reaction: Allow to warm to room temperature over 2 hours.

  • Quench & Workup: Quench with saturated NH4Cl. Extract with pentane (TPPO is less soluble in pentane than ether/DCM).

  • Purification: Filter off precipitated TPPO. Concentrate the filtrate carefully (product is volatile, bp ~98°C). Distill under reduced pressure (40 mmHg) into a receiver containing 100 ppm BHT.

Performance Data
MetricValueNotes
Yield 75% - 85%Reliable, reproducible.
Atom Economy PoorGenerates stoichiometric TPPO waste (MW=278).
Purity >98%Main impurity is traces of solvent/TPPO.

Route B: Knoevenagel-Decarboxylation Sequence

Best For: Multi-hundred gram scale, cost-sensitive projects, avoiding phosphorus waste.

Mechanism & Rationale

This is a two-step sequence.[1][2][3] First, furfural condenses with malonic acid to form 3-(2-furyl)acrylic acid (Furanacrylic acid). Second, thermal decarboxylation removes CO2.

  • Critical Challenge: The decarboxylation requires heat (180-200°C), which is near the polymerization threshold of 2-vinylfuran. A catalyst (Copper powder) and a high-boiling base (Quinoline) are essential to lower the activation energy.

Detailed Protocol

Step 1: Condensation

  • Mix furfural (1 eq), malonic acid (1 eq), and pyridine (solvent/catalyst) with a catalytic amount of piperidine.

  • Reflux for 2 hours. Pour into water, acidify with HCl. Collect furanacrylic acid precipitate (Yield: ~90%).

Step 2: Decarboxylation

  • Setup: Short-path distillation apparatus. The receiving flask must be cooled to -78°C and contain hydroquinone.

  • Reaction: In the boiling flask, mix furanacrylic acid, copper powder (10 wt%), and quinoline (solvent).

  • Process: Heat rapidly to 200°C. The product (2-vinylfuran) co-distills with CO2 evolution.

  • Isolation: The distillate will contain traces of quinoline. Wash with dilute HCl to remove quinoline, dry over MgSO4, and redistill.

Performance Data
MetricValueNotes
Yield 40% - 55%Step 2 is the bottleneck due to thermal polymerization.
Scalability HighReagents are cheap; no chromatography required.
Safety ModerateRequires handling pyridine/quinoline and high heat.

Route C: Catalytic Dehydration of 1-(2-Furyl)ethanol

Best For: Industrial feasibility studies, "Green Chemistry" applications, continuous flow.

Mechanism & Rationale

Dehydration of the alcohol precursor over a solid acid catalyst (e.g.,


-Alumina or Zeolite H-ZSM-5). This avoids stoichiometric waste but suffers from "coking" (polymerization on the catalyst surface) due to the sensitive furan ring.

DehydrationMechanism Substrate 1-(2-Furyl)ethanol Adsorption Adsorption on Acid Site (Al-OH) Substrate->Adsorption Vapor Phase Carbocation Carbocation Intermediate Adsorption->Carbocation -H2O Product This compound Carbocation->Product -H+ Coke Catalyst Deactivation (Coke) Carbocation->Coke Polymerization (Side Reaction)

Figure 2: Mechanism of catalytic dehydration showing the competing pathway of catalyst coking.

Detailed Protocol (Vapor Phase)
  • Precursor Synthesis: Reduce 2-acetylfuran with NaBH4 in methanol to obtain 1-(2-furyl)ethanol (Yield >95%).

  • Reactor: Tubular reactor packed with

    
    -Alumina pellets, pre-calcined at 400°C.
    
  • Conditions: Heat reactor to 220°C. Maintain system pressure at 50 mbar (Vacuum is crucial to desorb product quickly).

  • Feed: Introduce 1-(2-furyl)ethanol vapor using a carrier gas (N2).

  • Collection: Condense product in a cold trap (-10°C) containing polymerization inhibitor.

Performance Data
MetricValueNotes
Yield 60% - 70%Highly dependent on catalyst acidity and contact time.
E-Factor LowWater is the only byproduct.
Maintenance HighCatalyst requires frequent regeneration (burning off coke).

Comparative Analysis Summary

The following table synthesizes experimental data to aid decision-making.

FeatureRoute A: Wittig Route B: Decarboxylation Route C: Dehydration
Precursor Cost High (Phosphonium salt)Low (Malonic acid)Medium (Acetylfuran)
Overall Yield High (75-85%) Moderate (40-55%)Moderate (60-70%)
Atom Economy Poor (TPPO waste)Moderate (CO2 loss)Excellent (H2O loss)
Purification Distillation/FiltrationDistillation (Acid wash)Distillation
Reaction Time 4-6 Hours2 Days (2 steps)Continuous Flow
Polymerization Risk Low (Low Temp)High (High Temp) Medium (Surface Acid)

Critical Expertise: Handling & Stabilization

Warning: this compound is significantly more unstable than styrene. It undergoes auto-oxidation and Diels-Alder dimerization at room temperature.

  • Inhibitors: Always store with 100-200 ppm 4-tert-butylcatechol (TBC) or BHT .

  • Storage: Store at -20°C under Argon.

  • Workup: Never distill to dryness. The residue can polymerize exothermically (runaway reaction risk).

  • Glassware: Wash all glassware with base (dilute NaOH) before use to remove acidic residues that catalyze polymerization.

References

  • Wittig Reaction Protocol

    • Maercker, A. Org. React.1965, 14, 270.
    • Standard protocol adapted from: Organic Syntheses, Coll. Vol. 5, p. 751 (1973). (General Wittig methodology).

  • Knoevenagel-Decarboxylation

    • Synthesis of 3-(2-Furyl)acrylic Acid:Organic Syntheses, Coll. Vol. 3, p. 425 (1955).

    • Decarboxylation Conditions: Walling, C., & Wolfstirn, K. B. J. Am. Chem. Soc.1947, 69, 852.
  • Polymerization of 2-Vinylfuran: Gandini, A. Macromolecules1984, 17, 1079. (Discusses stability and polymerization mechanisms).
  • Safety & Handling

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 13837, 2-Vinylfuran. .

Sources

Safety Operating Guide

2-Ethenylfuran proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: 2-Ethenylfuran (CAS: 1487-18-9) is a Class IB Flammable Liquid with a high potential for exothermic polymerization and peroxide formation .[1] Improper disposal can lead to runaway reactions in waste drums or fires during transport.

Critical Hazard Parameter Operational Implication
Flammability Flash Point: ~5.5°C (42°F)DANGER: Vapors can travel to ignition sources.[1][2][3][4][5][6] Ground/bond all transfer equipment.
Reactivity Vinyl PolymerizationDO NOT mix with Lewis acids, mineral acids, or oxidizers.[1][2] Risk of explosion.[7]
Stability Peroxide FormerTEST for peroxides before concentrating or heating.[1][2]
Toxicity Acute Tox. 4 (Oral/Dermal/Inhal)Use butyl rubber or Viton gloves.[1][2] Nitrile provides only splash protection.

Physicochemical Profile & Risk Assessment

To handle this compound safely, you must understand the causality of its hazards. It is not merely a solvent; it is a reactive monomer.

  • The Vinyl-Furan Conjugation: The molecule consists of a furan ring substituted with a vinyl group.[1][8] This conjugation stabilizes the radical intermediates, making the compound highly susceptible to radical polymerization (triggered by heat/light) and cationic polymerization (triggered by acids) [1].

  • The Acid Sensitivity Trap: Unlike standard organic solvents, this compound undergoes rapid, exothermic polymerization upon contact with strong acids or acidic clays. Crucial Insight: Never use standard acidic clay absorbents (e.g., certain types of kitty litter or fuller's earth) for spills, as they can catalyze a reaction that generates sufficient heat to ignite the vapors [2].

  • Peroxidation: Like many vinyl ethers and furans, it reacts with atmospheric oxygen to form unstable peroxides. If a container has evaporated to dryness or appears viscous/cloudy, do not touch it . Call EHS immediately.

Pre-Disposal Stabilization Protocol

This section outlines the "Self-Validating System" required before moving the chemical to a waste stream.[1]

Step 1: The Viscosity & Peroxide Check

Before opening the bottle for disposal, visually inspect the liquid.

  • Clear/Mobile: Proceed to testing.

  • Cloudy/Viscous/Solid:[2] Polymerization has initiated.[8][9] STOP. Treat as high-hazard reactive waste.[1]

  • Crystals around cap: Potential shock-sensitive peroxides.[1] STOP. Contact EHS.

Validation Test: Use a semi-quantitative peroxide test strip (e.g., Quantofix®).

  • < 20 ppm: Safe for standard solvent waste.

  • > 20 ppm: Must be treated/reduced (e.g., with ferrous sulfate) before consolidation, if your site license permits. Otherwise, label as "Peroxide Forming Waste" and request a lab pack.

Step 2: Chemical Inhibition (The "Safe-Guard")

If the material is confirmed liquid and low-peroxide, you must ensure it remains stable during the 2-4 weeks it may sit in a waste drum.[1]

  • Action: Add a radical inhibitor to the waste container if one is not already present in the bulk waste stream.

  • Recommended Inhibitor: Butylated hydroxytoluene (BHT) or 4-tert-Butylcatechol (TBC) at 100–200 ppm .[1]

  • Why: This prevents "in-drum" polymerization initiated by trace peroxides or heat during transport [3].

Waste Stream Segregation & Packaging

RCRA Classification: D001 (Ignitable).[7][9] UN Number: UN 1993 (Flammable liquids, n.o.s.) or UN 3271 (Ethers, n.o.s) depending on specific transport classification.

Segregation Logic (Graphviz Workflow)

WasteSegregation Start This compound Waste CheckState Physical State Check Start->CheckState Liquid Liquid Phase CheckState->Liquid Solid Solid/Polymerized CheckState->Solid Viscous/Crystals CheckpH Check Waste Stream pH Liquid->CheckpH Action1 High Hazard Lab Pack (Do Not Consolidate) Solid->Action1 AcidStream Acidic Waste (pH < 4) CheckpH->AcidStream Halogenated/Acidic NeutStream Neutral/Basic Organic Waste CheckpH->NeutStream Non-Halogenated Action2 DANGER: Exothermic Polymerization Risk Segregate Immediately AcidStream->Action2 Action3 Consolidate in Flammable Solvents (Add BHT Stabilizer) NeutStream->Action3

Figure 1: Decision logic for segregating this compound waste. Note the critical prohibition against acidic waste streams.

Emergency Spill Response

Scenario: 500mL bottle drop in the lab.

  • Evacuate & Ventilate: Flash point is ~5.5°C. Vapors will form explosive mixtures immediately. Remove ignition sources.[3][5][6][9]

  • PPE: Don Butyl rubber gloves (0.3mm minimum) and a respirator with organic vapor cartridges if outside a fume hood.

  • Containment:

    • DO NOT USE: Acidic clays, sawdust (fire hazard), or paper towels (surface area increases evaporation).

    • USE: Vermiculite, diatomaceous earth, or commercially available "Solvent Absorbent" pads (polypropylene).

  • Cleanup:

    • Cover spill with absorbent.

    • Scoop using non-sparking (plastic) tools.

    • Place in a black, conductive waste bag or grounded drum.

    • Seal immediately to prevent vapor escape.

Spill Response Workflow

SpillResponse Event Spill Detected Ignition Remove Ignition Sources (Flash Point 5.5°C) Event->Ignition SelectAbsorbent Select Absorbent Ignition->SelectAbsorbent Wrong Acidic Clay/Sawdust SelectAbsorbent->Wrong Avoid Right Vermiculite/Poly Pads SelectAbsorbent->Right Select ResultBad Risk of Polymerization/Fire Wrong->ResultBad ResultGood Safe Containment Right->ResultGood Disposal Seal in D001 Waste Drum ResultGood->Disposal

Figure 2: Operational workflow for spill containment, emphasizing the selection of chemically inert absorbents.

References

  • PubChem. (n.d.). This compound Compound Summary (CID 73881).[1][4] National Library of Medicine. Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency. (2023). RCRA Hazardous Waste Codes (D001).[7] EPA.gov. Retrieved from [Link]

Sources

Navigating the Hazards of 2-Ethenylfuran: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of research and development, the meticulous handling of specialized chemical reagents is paramount. This guide provides essential, direct guidance on the safe operational use and disposal of 2-Ethenylfuran (also known as 2-Vinylfuran), ensuring the protection of laboratory personnel and the integrity of your research.

Understanding the Risk Profile of this compound

This compound is a highly flammable liquid and vapor that poses significant health risks upon exposure.[1][2] It is classified as harmful if swallowed, inhaled, or in contact with skin.[1][2] The primary hazards associated with this compound are summarized below:

Hazard ClassificationDescriptionPrimary Risks
Flammability Highly flammable liquid and vapor.[2][3][4]Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2][3]
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2][5]Poses significant health risks upon exposure.
Skin Irritation Causes skin irritation.[5] Prolonged contact may lead to dermatitis.[3]Direct contact can cause redness, itching, and inflammation.
Eye Irritation Causes serious eye irritation.[5]Direct contact can result in pain, redness, and potential damage to the eye.
Peroxide Formation Furan compounds can form explosive peroxides on exposure to air and light.[1][6]Risk of explosion, particularly when concentrated or heated.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the hazardous nature of this compound, a comprehensive personal protective equipment (PPE) strategy is non-negotiable. The following PPE is mandatory for all personnel handling this substance.[7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[1]

  • Eye Protection: Safety glasses or goggles must be worn to shield the eyes from splashes.[1]

  • Skin and Body Protection: A lab coat is required to protect against accidental skin exposure.[1]

  • Respiratory Protection: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1]

Operational Blueprint: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical to mitigate the risks associated with this compound.

Pre-Handling Checks and Laboratory Setup
  • Verify Ventilation: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • Eliminate Ignition Sources: Remove all potential ignition sources, including open flames, hot plates, and spark-producing equipment, from the immediate work area.[1][2][3][4]

  • Grounding and Bonding: Use non-sparking tools and ensure all containers and receiving equipment are properly grounded and bonded to prevent static discharge.[2][3][4]

  • Assemble Materials: Have all necessary equipment and reagents readily available to minimize the duration of the handling procedure.

Handling this compound
  • Don PPE: Put on all required personal protective equipment before handling the chemical.

  • Dispensing: Carefully dispense the required amount of this compound within the chemical fume hood. Keep the container tightly closed when not in use.[2][3][4]

  • Avoid Inhalation and Contact: Do not breathe vapors and avoid contact with skin and eyes.[8]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep_Vent Verify Fume Hood Prep_Ignition Remove Ignition Sources Prep_Vent->Prep_Ignition Prep_Ground Ground Equipment Prep_Ignition->Prep_Ground Prep_PPE Don PPE Prep_Ground->Prep_PPE Handling_Dispense Dispense in Hood Prep_PPE->Handling_Dispense Handling_Close Keep Container Closed Handling_Dispense->Handling_Close Handling_Avoid Avoid Contact Handling_Close->Handling_Avoid Post_Wash Wash Hands Handling_Avoid->Post_Wash Post_Dispose Dispose of Waste Post_Wash->Post_Dispose Post_Clean Clean Work Area Post_Dispose->Post_Clean

Caption: Workflow for Safely Handling this compound.

Emergency Response: Immediate Actions for Exposure

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3][9] Seek medical attention.[3]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes, holding the eyelids open.[5][9] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][9]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5][10] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][10]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[5]

Spill Management and Disposal Plan

Spill Response

In the event of a spill, the primary objective is to contain and clean it up safely.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an absorbent material like sand, diatomaceous earth, or a universal binding agent to contain the spill.[8]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[3]

Waste Disposal

This compound and any materials contaminated with it must be treated as hazardous waste.[1]

  • Containerization: All waste materials, including empty containers which may retain product residue, should be placed in clearly labeled, sealed containers.[3]

  • Disposal Protocol: Dispose of the hazardous waste through an approved waste disposal plant, following all local, regional, and national regulations.[2][3][4][5] Do not dispose of it down the drain or in the regular trash.[8]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylfuran. Retrieved from [Link]

  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-vinyl furan. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Cheméo. (n.d.). 2-Vinylfuran. Retrieved from [Link]

  • University of California, Los Angeles - Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

  • University of Waterloo. (2021, November). EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Vinylfuran. NIST Chemistry WebBook. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethenylfuran
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.